Glucosamine-CY5.5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C46H54ClN3O6 |
|---|---|
分子量 |
780.4 g/mol |
IUPAC名 |
6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide chloride |
InChI |
InChI=1S/C46H53N3O6.ClH/c1-45(2)36(48(5)33-25-23-29-16-11-13-18-31(29)39(33)45)20-8-6-9-21-37-46(3,4)40-32-19-14-12-17-30(32)24-26-34(40)49(37)27-15-7-10-22-38(51)47-41-43(53)42(52)35(28-50)55-44(41)54;/h6,8-9,11-14,16-21,23-26,35,41-44,50,52-54H,7,10,15,22,27-28H2,1-5H3;1H/t35-,41-,42-,43-,44-;/m1./s1 |
InChIキー |
ZOWWOOWUNVZEDY-QNHWQOJASA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Fluorescence Spectrum of Glucosamine-CY5.5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescence spectrum of Glucosamine-CY5.5, a near-infrared (NIR) fluorescent probe. This document details the spectral characteristics, presents relevant quantitative data, outlines experimental protocols for spectral measurement, and illustrates key biological pathways and experimental workflows.
Introduction to this compound
This compound is a fluorescent probe created by conjugating the amino sugar D-glucosamine to the cyanine (B1664457) dye Cy5.5. This conjugation allows for the visualization and tracking of glucosamine (B1671600) uptake in biological systems. As cancer cells often exhibit increased glucose and glucosamine metabolism, this compound is a valuable tool for cancer research, enabling applications such as in vivo imaging and the study of cellular metabolic pathways. The Cy5.5 fluorophore is characterized by its excitation and emission in the near-infrared spectrum, a region where biological tissues have minimal autofluorescence, allowing for deep tissue imaging with a high signal-to-noise ratio.
Spectral Properties of this compound
Excitation and Emission Spectra
The Cy5.5 dye exhibits a strong absorption in the red region of the visible spectrum and emits fluorescence in the near-infrared region.
-
Excitation Maximum (λex): Approximately 675 - 684 nm
-
Emission Maximum (λem): Approximately 694 - 710 nm
Quantitative Spectral Data
The following table summarizes the key quantitative photophysical properties of the Cy5.5 fluorophore. These values are essential for quantitative fluorescence studies and for selecting appropriate instrumentation.
| Property | Value | Reference(s) |
| Excitation Maximum | ~675 - 684 nm | |
| Emission Maximum | ~694 - 710 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ in Methanol | |
| Quantum Yield (Φ) | ~0.21 in Methanol |
Experimental Protocol: Measuring the Fluorescence Spectrum
This section outlines a general protocol for measuring the fluorescence excitation and emission spectra of this compound.
Materials and Equipment
-
This compound
-
Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), methanol, or water)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes (1 cm path length)
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects. This typically corresponds to a low micromolar or nanomolar concentration range.
Instrumental Setup and Measurement
-
Instrument Initialization: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Cuvette Preparation: Clean the quartz cuvette thoroughly. Place the cuvette containing the working solution into the sample holder of the spectrofluorometer.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum (e.g., 700 nm).
-
Set the excitation slit width to a suitable value (e.g., 5 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 690 nm).
-
The resulting spectrum will show the excitation profile, with the peak corresponding to the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 678 nm).
-
Set the emission slit width to a suitable value (e.g., 5 nm).
-
Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).
-
The resulting spectrum will show the emission profile, with the peak corresponding to the emission maximum.
-
-
Data Processing: Correct the obtained spectra for instrument-specific factors (e.g., lamp intensity and detector response) and for the solvent background by subtracting the spectrum of a blank sample (solvent only).
Biological Interactions and Experimental Workflows
This compound is primarily utilized to exploit the altered metabolic state of cancer cells. The following diagrams illustrate the key signaling pathway involved in its uptake and a typical experimental workflow for in vivo imaging.
Signaling Pathway: this compound Uptake and Action in Cancer Cells
// Nodes Glucosamine_CY55 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extracellular [label="Extracellular Space", shape=plaintext, fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124", fontsize=14, style=bold]; GLUT1 [label="GLUT1 Transporter", fillcolor="#FBBC05", fontcolor="#202124"]; Intracellular [label="Intracellular Space", shape=plaintext, fontcolor="#202124"]; Imaging [label="Fluorescence Imaging", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Stress [label="Metabolic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation_Inhibition [label="Inhibition of\nProliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible nodes for layout dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];
// Edges Glucosamine_CY55 -> GLUT1 [label="Uptake"]; GLUT1 -> dummy1 [arrowhead=none]; dummy1 -> Imaging [label="Visualization"]; dummy1 -> Metabolic_Stress; Metabolic_Stress -> Apoptosis; Metabolic_Stress -> Proliferation_Inhibition;
// Positioning {rank=same; Extracellular; Glucosamine_CY55;} {rank=same; Cell_Membrane; GLUT1;} {rank=same; Intracellular; dummy1;} {rank=same; Imaging; Metabolic_Stress;} {rank=same; Apoptosis; Proliferation_Inhibition;}
// Dashed line for cell membrane edge [style=dashed, arrowhead=none]; Extracellular -> Cell_Membrane; Cell_Membrane -> Intracellular; } caption: "Cellular uptake and downstream effects of this compound."
Experimental Workflow: In Vivo Imaging
// Nodes Animal_Model [label="Tumor-Bearing\nAnimal Model", fillcolor="#F1F3F4", fontcolor="#202124"]; Probe_Admin [label="Administer\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image_Acquisition [label="In Vivo Fluorescence\nImaging", fillcolor="#FBBC05", fontcolor="#202124"]; Time_Points [label="Image at Multiple\nTime Points", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Image Analysis &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biodistribution [label="Ex Vivo Organ\nBiodistribution", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Probe_Admin; Probe_Admin -> Image_Acquisition; Image_Acquisition -> Time_Points; Time_Points -> Data_Analysis; Image_Acquisition -> Biodistribution [style=dashed]; Biodistribution -> Data_Analysis [style=dashed]; } caption: "Workflow for in vivo imaging with this compound."
Conclusion
This compound is a powerful fluorescent probe for non-invasively studying glucosamine uptake and for visualizing tumors in preclinical models. Its near-infrared fluorescence properties make it well-suited for deep-tissue in vivo imaging. This guide provides the fundamental spectral characteristics, a standardized protocol for its spectral measurement, and illustrates its biological context and experimental application. Researchers and drug development professionals can leverage this information to effectively design and execute experiments utilizing this valuable molecular imaging agent.
References
Glucosamine-Cy5.5 for Targeting Glucose Transporters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Glucosamine-Cy5.5, a near-infrared (NIR) fluorescent probe designed for targeting glucose transporters (GLUTs). Increased glucose uptake is a hallmark of many cancer cells, which overexpress GLUTs on their surface. Glucosamine (B1671600), a glucose analog, is recognized and transported by these transporters, making it an effective targeting moiety for delivering imaging agents or therapeutic payloads to cancer cells. The conjugation of glucosamine to the cyanine (B1664457) dye Cy5.5, which fluoresces in the NIR spectrum, allows for deep tissue penetration and high signal-to-background ratios in preclinical imaging applications.
Core Concepts and Mechanism of Action
Cancer cells exhibit a high metabolic rate, leading to an increased demand for glucose. This is facilitated by the overexpression of glucose transporters, particularly GLUT1 and GLUT3, on the cell membrane. Glucosamine, an amino sugar, is recognized and transported by these same transporters. By conjugating glucosamine to the NIR fluorescent dye Cy5.5, a probe is created that can selectively accumulate in cells with high GLUT expression. This targeted accumulation enables the visualization of tumors and their metastatic foci through non-invasive in vivo imaging techniques. The Cy5.5 fluorophore absorbs light in the near-infrared range (around 675 nm) and emits light at a longer wavelength (around 694 nm), allowing for sensitive detection with minimal interference from tissue autofluorescence.
Synthesis and Characterization of this compound
The synthesis of this compound involves the conjugation of D-glucosamine to a Cy5.5 dye that has been activated with an N-hydroxysuccinimide (NHS) ester. This creates a stable amide bond between the amine group of glucosamine and the carboxylic acid group of the Cy5.5 dye.
Experimental Protocol: Synthesis of this compound
Materials:
-
D-Glucosamine hydrochloride
-
Cy5.5-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Lyophilizer
Procedure:
-
Preparation of Glucosamine Solution: Dissolve D-glucosamine hydrochloride in anhydrous DMF. To neutralize the hydrochloride and deprotonate the amine group, add triethylamine (TEA) to the solution in a 1.5 to 2-fold molar excess. Stir the reaction mixture at room temperature for 30 minutes.
-
Preparation of Cy5.5-NHS Ester Solution: In a separate light-protected vial, dissolve Cy5.5-NHS ester in anhydrous DMF.
-
Conjugation Reaction: Slowly add the Cy5.5-NHS ester solution to the glucosamine solution dropwise while stirring. The reaction is typically carried out at room temperature in the dark for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification:
-
After the reaction is complete, precipitate the crude product by adding the reaction mixture to an excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitate and decant the supernatant.
-
Wash the pellet with diethyl ether to remove unreacted starting materials and byproducts.
-
For further purification, employ reversed-phase high-performance liquid chromatography (HPLC). A gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) is commonly used as the mobile phase with a C18 column.
-
-
Lyophilization: Collect the HPLC fractions containing the purified this compound and lyophilize to obtain the final product as a dark blue powder.
-
Characterization: Confirm the identity and purity of the synthesized this compound using:
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the covalent linkage between glucosamine and Cy5.5.
-
UV-Vis Spectroscopy: To determine the absorption maxima of the conjugate.
-
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data related to the performance of glucosamine-conjugated NIR probes for GLUT targeting. It is important to note that direct quantitative data for this compound is limited in the public domain; therefore, data from closely related glucosamine-cypate conjugates are also included for comparative purposes.
| Parameter | Value | Compound | Cell Line/Model | Reference |
| In Vitro Cellular Uptake | ||||
| Uptake Enhancement vs. Control Dye | ~2-fold | cyp-GlcN | PC3-luc (prostate cancer) | [1] |
| Uptake Enhancement vs. Control Dye | ~4-fold | cyp-2GlcN | PC3-luc (prostate cancer) | [1] |
| In Vivo Tumor Targeting | ||||
| Tumor-to-Muscle Ratio (24h p.i.) | ~2 | cyp-GlcN | PC3-luc xenograft | [1] |
| Tumor-to-Muscle Ratio (24h p.i.) | ~4 | cyp-2GlcN | PC3-luc xenograft | [1] |
| Binding Affinity (Related Compounds) | ||||
| Km for Glucosamine | 0.8 ± 0.1 mM | - | Xenopus oocytes expressing GLUT2 | [2] |
| Km for Glucose | ~17-20 mM | - | Xenopus oocytes expressing GLUT2 | [2] |
| Fluorescence Properties (Cy5.5 Conjugates) | ||||
| Excitation Maximum (λex) | ~675 nm | Cy5.5 | - | [3] |
| Emission Maximum (λem) | ~694 nm | Cy5.5 | - | [3] |
| Quantum Yield (in aqueous solution) | ~0.2-0.3 | Cy5.5 conjugates | - | [4][5] |
Note: "cyp" refers to cypate, a cyanine dye similar to Cy5.5. "cyp-GlcN" is a conjugate with one glucosamine molecule, and "cyp-2GlcN" is a conjugate with two glucosamine molecules.
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol details the procedure for assessing the uptake of this compound in cancer cells overexpressing GLUTs.
Materials:
-
Cancer cell line with high GLUT1 expression (e.g., PC3, HeLa, A549)
-
Normal cell line with low GLUT1 expression (as a control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Free Cy5.5 dye (as a control)
-
D-glucose solution (for competition assay)
-
96-well black-walled imaging plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black-walled plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Probe Incubation: The following day, remove the culture medium and wash the cells with PBS. Add fresh medium containing this compound at a final concentration of 1-10 µM. In parallel wells, add medium containing an equivalent concentration of free Cy5.5 dye.
-
Competition Assay: To confirm GLUT-mediated uptake, pre-incubate a set of wells with a high concentration of D-glucose (e.g., 50 mM) for 30 minutes before adding the this compound probe.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 1-4 hours.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove unbound probe.
-
Imaging and Quantification:
-
Add fresh PBS or imaging buffer to the wells.
-
Image the cells using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
-
Data Analysis: Compare the fluorescence intensity of cells treated with this compound to those treated with free Cy5.5. A significantly higher signal in the this compound treated cells indicates targeted uptake. The reduction in signal in the presence of excess D-glucose confirms GLUT-mediated uptake.
In Vivo Tumor Imaging
This protocol describes the use of this compound for non-invasive imaging of tumors in a preclinical mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound sterile solution (in PBS or saline)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate NIR filters
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.
-
Probe Administration: Inject a sterile solution of this compound (typically 1-10 nmol in 100-200 µL) intravenously via the tail vein.
-
Imaging: Place the anesthetized mouse in the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues. Use appropriate excitation and emission filters for Cy5.5.
-
Biodistribution (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle). Image the excised tissues ex vivo to quantify the probe distribution.
-
Data Analysis: Analyze the fluorescence images to determine the tumor-to-background signal ratio over time. For biodistribution studies, quantify the fluorescence intensity per gram of tissue for each organ.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: GLUT1-mediated uptake of this compound for fluorescence imaging.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for in vivo tumor imaging with this compound.
Conclusion
This compound represents a promising class of targeted imaging agents for the non-invasive detection of tumors that overexpress glucose transporters. Its synthesis is straightforward, and its application in both in vitro and in vivo settings has been demonstrated to provide high contrast and specificity for cancer cells. This technical guide provides researchers and drug development professionals with the foundational knowledge and protocols necessary to utilize this compound in their preclinical cancer research. Further studies are warranted to fully quantify the binding kinetics and to explore the potential of conjugating therapeutic agents to glucosamine for targeted cancer therapy.
References
- 1. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLUT2 is a high affinity glucosamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01471A [pubs.rsc.org]
Glucosamine-Cy5.5 Cellular Uptake Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), an amino sugar and a precursor for the biosynthesis of glycosylated proteins and lipids, is preferentially taken up by certain cell types, particularly cancer cells, which exhibit elevated glucose metabolism. This characteristic has led to the development of glucosamine-conjugated molecules for targeted imaging and drug delivery. The conjugation of glucosamine to the cyanine (B1664457) dye Cy5.5 creates a fluorescent probe, Glucosamine-Cy5.5, enabling the visualization and quantification of its cellular uptake. Understanding the mechanisms by which this compound enters cells is crucial for optimizing its use in research and clinical applications. This technical guide provides a comprehensive overview of the putative cellular uptake pathways of this compound, based on studies of similar fluorescently labeled glucosamine analogs and general principles of cellular transport.
Core Cellular Uptake Pathways
The cellular uptake of this compound is hypothesized to occur through two primary mechanisms: transporter-mediated uptake and endocytosis. The contribution of each pathway can vary depending on the cell type, the concentration of the conjugate, and the specific experimental conditions.
Glucose Transporter (GLUT)-Mediated Uptake
Given that glucosamine is a glucose analog, it is plausible that this compound is recognized and transported into cells by the family of glucose transporters (GLUTs). Several studies have investigated the uptake of fluorescently labeled glucosamine probes, suggesting the involvement of these transporters. However, the bulky nature of the Cy5.5 dye may influence the efficiency of this transport mechanism. Some studies with other fluorescent glucose analogs have indicated that their uptake might not be exclusively mediated by GLUTs[1][2][3].
Endocytosis
Endocytosis is a process by which cells internalize molecules by engulfing them in a vesicle. This is a major pathway for the uptake of larger molecules and nanoparticles. For a conjugate like this compound, several endocytic pathways may be involved:
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles. It is a common route for the internalization of receptor-ligand complexes.
-
Caveolae-Mediated Endocytosis: This process involves flask-shaped invaginations of the plasma membrane called caveolae. It is a lipid raft-dependent pathway.
-
Macropinocytosis: This mechanism involves the formation of large, irregular vesicles called macropinosomes, which engulf large amounts of extracellular fluid and solutes.
Studies on glucosamine-conjugated nanoparticles and other fluorescent probes have demonstrated the involvement of these endocytic pathways in their cellular uptake[4][5][6]. The granular pattern of distribution observed in the cytoplasm for some glucosamine-linked near-infrared fluorescent probes suggests that the probes are enclosed in vesicles, which is characteristic of an endocytic uptake mechanism[7].
Quantitative Data on Cellular Uptake of Glucosamine-Fluorophore Conjugates
While specific quantitative data for this compound is limited in the public domain, studies on analogous glucosamine-cypate conjugates provide valuable insights. The following table summarizes representative data from a study on cypate-glucosamine probes (cyp-GlcN and cyp-2GlcN) in PC3-luc prostate cancer cells[7]. This data is presented to illustrate the type of quantitative analysis performed in such studies.
| Probe | Concentration | Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase vs. Control (cyp only) |
| cyp (Control) | 1 µM | 1 h | Baseline | 1 |
| cyp-GlcN | 1 µM | 1 h | Higher than cyp | ~2 |
| cyp-2GlcN | 1 µM | 1 h | Highest | ~4 |
Note: The fold increase is an approximation based on the qualitative data presented in the source. Actual quantitative values would be determined by techniques like flow cytometry or fluorometric analysis of cell lysates.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using Confocal Microscopy
This protocol is designed to qualitatively and semi-quantitatively assess the cellular uptake of this compound.
1. Cell Culture:
- Plate cells of interest (e.g., cancer cell line) in glass-bottom dishes or chamber slides suitable for microscopy.
- Culture cells to 70-80% confluency in appropriate growth medium.
2. Incubation with this compound:
- Prepare a working solution of this compound in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
- Remove the growth medium from the cells and wash twice with phosphate-buffered saline (PBS).
- Add the this compound solution to the cells and incubate for a specific time course (e.g., 30 min, 1 h, 2 h) at 37°C in a CO2 incubator.
3. Cell Staining (Optional):
- To visualize cellular compartments, cells can be co-stained with markers for the nucleus (e.g., Hoechst 33342) and/or lysosomes (e.g., LysoTracker Green).
4. Imaging:
- After incubation, remove the probe solution and wash the cells three times with cold PBS.
- Add fresh culture medium or imaging buffer to the cells.
- Visualize the cells using a confocal laser scanning microscope.
- Acquire images using the appropriate laser excitation and emission filters for Cy5.5 (e.g., excitation ~650 nm, emission ~670 nm) and any other stains used.
5. Image Analysis:
- Analyze the images to determine the subcellular localization of this compound.
- Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ, CellProfiler) to assess the relative uptake.
Protocol 2: Quantitative Cellular Uptake Analysis using Flow Cytometry
This protocol allows for the high-throughput quantification of this compound uptake in a cell population.
1. Cell Preparation:
- Seed cells in a multi-well plate and grow to 70-80% confluency.
2. Treatment:
- Incubate cells with varying concentrations of this compound for a fixed time point, or with a fixed concentration for various time points.
3. Cell Harvesting:
- After incubation, wash the cells with cold PBS.
- Detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve cell surface proteins.
- Transfer the cell suspension to flow cytometry tubes.
4. Flow Cytometry Analysis:
- Analyze the cells on a flow cytometer equipped with a laser that can excite Cy5.5 (e.g., a red laser at ~633 nm).
- Measure the fluorescence intensity in the appropriate channel (e.g., APC-Cy7 or a similar far-red channel).
- Gate on the live cell population based on forward and side scatter properties.
- Record the mean fluorescence intensity (MFI) of the cell population for each condition.
5. Data Analysis:
- Plot the MFI against the concentration or time to determine uptake kinetics.
Protocol 3: Investigating Uptake Pathways using Inhibitors
This protocol uses pharmacological inhibitors to elucidate the specific endocytic pathways involved in this compound uptake.
1. Pre-incubation with Inhibitors:
- Plate and grow cells as described above.
- Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes at 37°C. Common inhibitors include:
- Chlorpromazine: Inhibits clathrin-mediated endocytosis[8][9].
- Genistein or Filipin: Inhibit caveolae-mediated endocytosis[8].
- Amiloride or EIPA: Inhibit macropinocytosis[8].
- Include a vehicle control (e.g., DMSO) for each inhibitor.
2. Co-incubation with this compound:
- After the pre-incubation period, add this compound to the medium containing the inhibitor and incubate for the desired time.
3. Quantification of Uptake:
- Harvest the cells and quantify the uptake of this compound using flow cytometry as described in Protocol 2.
4. Analysis:
- Compare the MFI of cells treated with inhibitors to the control cells (no inhibitor). A significant reduction in MFI in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.
Signaling Pathways
The uptake of glucosamine can trigger various intracellular signaling pathways. While the direct signaling consequences of this compound internalization are not yet fully elucidated, the following pathways are known to be influenced by glucosamine and may be relevant:
-
Hexosamine Biosynthesis Pathway (HBP): Glucosamine is a key substrate for the HBP, which leads to the production of UDP-N-acetylglucosamine (UDP-GlcNAc). This molecule is essential for protein and lipid glycosylation. Activation of the HBP can influence various cellular processes, including stress responses and gene expression[10][11].
-
MAPK and Akt Signaling: Studies have shown that glucosamine can modulate the p38 MAPK and Akt signaling pathways, which are involved in cell survival, proliferation, and inflammation[12][13].
-
NF-κB Signaling: Glucosamine has been reported to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Visualizations
Diagram 1: Putative Cellular Uptake Pathways of this compound
Caption: Putative cellular uptake pathways for this compound.
Diagram 2: Experimental Workflow for Investigating Uptake Pathways
Caption: Workflow to identify this compound uptake pathways.
Diagram 3: Glucosamine-Induced Signaling Cascade
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Glucosamine Conjugation Accelerates the Labeling Efficiency of Quantum Dots in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to exploit different endocytosis pathways to allow selective delivery of anticancer drugs to cancer cells over healthy cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of specific endocytic pathways in electrotransfection of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucosamine Mediated Hexosamine Biosynthesis Pathway Activation Utilizes ATF4 to Promote “Exercise-Like” Angiogenesis and Perfusion Recovery in PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hexosamine Biosynthesis Pathway: Regulation and Function [mdpi.com]
- 12. Glucosamine-Induced OGT Activation Mediates Glucose Production Through Cleaved Notch1 and FoxO1, Which Coordinately Contributed to the Regulation of Maintenance of Self-Renewal in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Glucosamine-Cy5.5: A Near-Infrared Fluorescent Probe for Targeted Cancer Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The aberrant metabolism of cancer cells, characterized by a heightened glucose uptake to fuel rapid proliferation, presents a unique opportunity for targeted molecular imaging. Glucosamine-Cy5.5 is a novel near-infrared (NIR) fluorescent probe designed to exploit this metabolic hallmark. By conjugating glucosamine (B1671600), a glucose analog, to the Cy5.5 cyanine (B1664457) dye, this probe offers a powerful tool for the non-invasive visualization of tumors. The glucosamine moiety acts as a targeting vector, facilitating entry into cancer cells via overexpressed glucose transporters (GLUTs), primarily GLUT1. The Cy5.5 fluorophore, with its excitation and emission spectra in the near-infrared window (approximately 675/694 nm), allows for deep tissue penetration and minimal autofluorescence, making it ideal for in vivo imaging applications. This technical guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols for the application of this compound in cancer research and drug development.
Core Principles
The Warburg Effect and GLUT1 Overexpression
Cancer cells exhibit a phenomenon known as the Warburg effect, a metabolic shift towards aerobic glycolysis even in the presence of ample oxygen. This results in a significantly increased demand for glucose compared to normal cells. To meet this demand, cancer cells upregulate the expression of glucose transporters on their surface, with GLUT1 being one of the most prominent isoforms overexpressed in a wide range of malignancies. This overexpression of GLUT1 serves as a key molecular target for delivering imaging and therapeutic agents specifically to tumors.
Glucosamine as a Targeting Ligand
Glucosamine, an amino sugar and a natural derivative of glucose, is recognized and transported by glucose transporters, including GLUT1. By utilizing glucosamine as a targeting ligand, probes can be directed to cells with high glucose metabolism. Once inside the cell, glucosamine-based probes are often phosphorylated by hexokinase, which traps them intracellularly, leading to signal accumulation in the target cells.
Near-Infrared (NIR) Fluorescence Imaging
Near-infrared (NIR) fluorescence imaging utilizes light in the 700-900 nm spectral window. This region offers significant advantages for in vivo imaging due to the reduced absorption and scattering of light by biological tissues such as hemoglobin and water.[1] This leads to deeper tissue penetration (up to several centimeters) and a higher signal-to-background ratio compared to imaging in the visible light spectrum.[1][2]
Mechanism of Action of this compound
This compound leverages the principles mentioned above. The glucosamine component of the probe binds to GLUT1 transporters on the surface of cancer cells, facilitating its entry into the cytoplasm. The intrinsic fluorescence of the Cy5.5 dye then allows for the detection and localization of these cells. The accumulation of this compound is proportional to the expression of GLUTs and the metabolic activity of the cells, providing a functional readout of the tumor's metabolic state.
Quantitative Data
The following tables summarize the key quantitative parameters of the Cy5.5 dye and the performance of glucosamine-conjugated NIR probes in preclinical studies.
| Parameter | Value | Reference |
| Cy5.5 NHS Ester | ||
| Excitation Maximum (λex) | ~675 nm | [3] |
| Emission Maximum (λem) | ~694 nm | [3] |
| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [3][4] |
| Glucosamine-NIR Probes (Representative Data) | ||
| Tumor-to-Muscle Ratio (cyp-2GlcN, 24h post-injection) | ~4 | [5] |
| Tumor Uptake (QD800-RGD, %ID/g) | 10.7 ± 1.5 | [6] |
| Tumor-to-Normal Tissue Ratio (NIR-IIb probe, 24h p.i.) | ~32.6 | [7] |
Note: Data for this compound specifically can vary based on the exact synthesis and purification methods. The data for cyp-2GlcN (a d-(+)-gluosamine-cypate-d-(+)-gluosamine probe) and other targeted NIR probes are presented as representative examples of the performance of such agents.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the activation of the Cy5.5 dye and its subsequent conjugation to glucosamine. A common method utilizes the N-hydroxysuccinimide (NHS) ester of Cy5.5.
Materials
-
Cy5.5-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
D-(+)-Glucosamine hydrochloride
-
Triethylamine (B128534) (TEA)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
Step 1: Synthesis of Cy5.5-NHS Ester
-
Dissolve Cy5.5-carboxylic acid in anhydrous DMF.
-
Add NHS and DCC to the solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
The by-product, dicyclohexylurea, will precipitate out of the solution.
-
Remove the precipitate by filtration.
-
The filtrate containing the Cy5.5-NHS ester can be used directly in the next step or purified further.
Step 2: Conjugation of Cy5.5-NHS to Glucosamine
-
Dissolve D-(+)-Glucosamine hydrochloride in an aqueous DMF solution.
-
Add triethylamine (TEA) to neutralize the hydrochloride and deprotonate the amino group of glucosamine.
-
Add the Cy5.5-NHS ester solution dropwise to the glucosamine solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours in the dark.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the crude this compound product by adding diethyl ether.
-
Collect the precipitate by centrifugation.
Step 3: Purification
-
Purify the crude this compound conjugate using reverse-phase high-performance liquid chromatography (HPLC).
-
Lyophilize the purified fractions to obtain the final product as a solid.
-
Characterize the final product using mass spectrometry and NMR spectroscopy to confirm its identity and purity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Fluorescence Microscopy
This protocol details the steps for visualizing the uptake of this compound in cancer cells.
5.1.1 Materials
-
Cancer cell line with high GLUT1 expression (e.g., MDA-MB-231, HeLa)
-
Normal cell line with low GLUT1 expression (as a control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO or PBS)
-
Hoechst 33342 or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm) and the nuclear stain.
5.1.2 Procedure
-
Cell Seeding: Seed the cancer and control cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Probe Incubation: On the day of the experiment, remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing this compound at a final concentration of 1-10 µM. Incubate for 1-4 hours at 37°C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove any unbound probe.
-
Nuclear Staining: Incubate the cells with Hoechst 33342 or DAPI solution (e.g., 1 µg/mL in PBS) for 10-15 minutes at room temperature.
-
Fixation (Optional): If desired, fix the cells with 4% PFA in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Imaging: Mount the coverslips with mounting medium. Acquire images using a fluorescence microscope. Capture images in both the Cy5.5 channel and the nuclear stain channel.
In Vivo Imaging in Tumor-Bearing Mice
This protocol describes the use of this compound for non-invasive tumor imaging in a xenograft mouse model.
5.2.1 Materials
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells for tumor induction (e.g., luciferase-expressing MDA-MB-231 for bioluminescence confirmation)
-
Matrigel (optional, for subcutaneous injection)
-
This compound solution (sterile, in PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for Cy5.5.
5.2.2 Procedure
-
Tumor Inoculation: Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Administration: Anesthetize the mice with isoflurane. Inject a sterile solution of this compound (typically 10-100 nmol in 100-200 µL of PBS) via the tail vein.
-
In Vivo Imaging: Place the anesthetized mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
-
Image Analysis: Analyze the acquired images using the system's software. Quantify the fluorescence intensity in the tumor region and in a non-tumor region (e.g., muscle) to calculate the tumor-to-background ratio.
Ex Vivo Biodistribution Study
This protocol details the procedure for determining the organ distribution of this compound after in vivo imaging.
5.3.1 Materials
-
Mice from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system
-
Phosphate-buffered saline (PBS)
5.3.2 Procedure
-
Euthanasia: At the final imaging time point, euthanize the mice according to institutional guidelines.
-
Organ Harvesting: Immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the harvested organs in the imaging chamber of the in vivo imaging system. Acquire a fluorescence image of all the organs simultaneously.
-
Data Quantification: Use the imaging software to draw regions of interest (ROIs) around each organ and the tumor. Quantify the average fluorescence intensity per unit area for each tissue.
-
Data Normalization: The data is often expressed as the percentage of injected dose per gram of tissue (%ID/g) after correcting for background fluorescence.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound.
Caption: GLUT1-mediated uptake and intracellular trapping of this compound.
Caption: Experimental workflow for in vitro fluorescence microscopy.
Caption: Workflow for in vivo imaging and ex vivo biodistribution analysis.
Conclusion
This compound represents a highly promising near-infrared fluorescent probe for the targeted imaging of cancer. Its mechanism of action, which is based on the elevated glucose metabolism of tumor cells, provides a functional and specific means of tumor detection. The favorable photophysical properties of the Cy5.5 dye enable sensitive in vivo imaging with deep tissue penetration. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption and application of this technology in preclinical cancer research, with the ultimate goal of advancing the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pharmrxiv.de [pharmrxiv.de]
- 5. 3.5. In Vivo NIRF Optical Imaging [bio-protocol.org]
- 6. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating GLUT1 Expression with Glucosamine-Cy5.5: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the use of Glucosamine-Cy5.5, a near-infrared (NIR) fluorescent probe, for the investigation of Glucose Transporter 1 (GLUT1) expression. It covers the underlying principles, detailed experimental protocols for in vitro and in vivo applications, quantitative data interpretation, and the key signaling pathways that regulate GLUT1.
Introduction: GLUT1 and Fluorescent Probe Imaging
Glucose Transporter 1 (GLUT1), a member of the facilitative glucose transporter family, is ubiquitously expressed in the body and responsible for basal glucose uptake essential for cellular respiration and glycolysis.[1] This integral membrane protein, with a molecular weight of 54 kDa, consists of 12 transmembrane helices and transports not only glucose but also galactose, mannose, and glucosamine (B1671600).[1]
In many pathological conditions, particularly in cancer, cellular metabolism is significantly altered. Malignant cells exhibit an increased demand for glucose to fuel their rapid proliferation, a phenomenon known as the "Warburg effect".[2] This heightened glucose requirement is often met by the overexpression of glucose transporters, especially GLUT1.[3] Elevated GLUT1 expression has been reported in numerous cancers and is frequently associated with a poor prognosis and resistance to therapy.[1]
Targeting this altered metabolic state provides a powerful strategy for cancer diagnostics and therapeutics. Fluorescent probes that are analogs of glucose can be used to exploit the overexpression of GLUTs for imaging.[3][4] Glucosamine conjugated to a near-infrared (NIR) fluorophore like Cy5.5 serves as an effective probe for this purpose. The NIR properties (650-900 nm) are highly advantageous for in vivo imaging, offering minimal tissue autofluorescence and deeper photon penetration compared to visible light fluorophores.[3] This guide focuses on the application of this compound to visualize and quantify GLUT1 expression.
The this compound Probe: Mechanism and Advantages
The this compound probe is a conjugate of glucosamine, a glucose analog, and a cyanine (B1664457) fluorophore (Cy5.5). Its utility stems from the ability of GLUT1 to transport glucosamine across the cell membrane.[1][5]
-
Mechanism of Uptake: The glucosamine moiety acts as a targeting ligand, recognized and transported by GLUTs, including GLUT1. Once inside the cell, the attached Cy5.5 fluorophore allows for detection and quantification through fluorescence-based imaging techniques. The entire conjugate accumulates in cells with high GLUT expression, providing a strong signal that correlates with transporter levels.[3][6] While the precise transport mechanism is still under investigation, it is understood that glucosamine and glucose may share the same carrier proteins for transport into tumor tissue.[3]
-
Advantages of Cy5.5: Cyanine fluorophores like Cy5.5 are well-suited for biological imaging due to their high molar extinction coefficient, biocompatibility, and favorable spectral properties in the NIR range.[3] The key benefits include:
The uptake of the probe via the GLUT1 transporter is a critical step for its function as an imaging agent.
Experimental Protocols
The following sections provide detailed methodologies for using this compound in both in vitro and in vivo settings.
In Vitro Analysis: Cell Culture
This protocol details the use of this compound for imaging GLUT1 expression in cultured cancer cells using fluorescence microscopy or for quantification by flow cytometry.
3.1.1 Materials
-
Cancer cell line of interest (e.g., PC-3 prostate cancer cells, known to express GLUT1).[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound probe.
-
Phosphate-buffered saline (PBS).
-
Competitive substrates (optional, for validation): D-glucose, L-glucose, D-glucosamine.[3]
-
Fixative (e.g., 4% paraformaldehyde).
-
Imaging equipment: Confocal microscope or flow cytometer.
3.1.2 Procedure
-
Cell Seeding: Plate cells onto appropriate vessels (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Probe Preparation: Prepare a working solution of this compound in serum-free culture medium. A typical concentration is 1 µM.[3]
-
Incubation: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound working solution to the cells.
-
Uptake: Incubate the cells for 1 hour at 37°C in a humidified incubator with 5% CO₂.[3]
-
(Optional) Competition Assay: For validation, pre-incubate a separate set of cells with a high concentration of a competitive substrate (e.g., 5 mM D-glucose or 5 mM D-glucosamine) for 30 minutes before and during the incubation with the probe.[3] L-glucose can be used as a negative control as it is not readily transported by GLUTs.[3]
-
Washing: After incubation, remove the probe solution and wash the cells three times with cold PBS to remove unbound probe.[3]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging/Analysis:
-
Fluorescence Microscopy: Mount the coverslips or image the dishes directly using a confocal microscope equipped for Cy5.5 detection (Excitation/Emission ~675/694 nm).[3]
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze on a flow cytometer using the appropriate laser and filter set for Cy5.5.
-
In Vivo Analysis: Animal Models
This protocol outlines the procedure for non-invasive imaging of GLUT1-expressing tumors in a xenograft mouse model.
3.2.1 Materials
-
Athymic nude mice (6-8 weeks old).[3]
-
Tumor cells for xenograft (e.g., PC-3M-luc).[3]
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
This compound probe.
-
In vivo imaging system (e.g., IVIS Spectrum).
3.2.2 Procedure
-
Tumor Xenograft Model: Induce subcutaneous tumors by injecting 1x10⁷ cells suspended in 100 µL DPBS into the flank of each mouse.[3] Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
Probe Administration: Administer the this compound probe via intravenous (tail vein) injection. The dosage will depend on the probe's formulation and should be optimized.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[6] Use the appropriate excitation and emission filters for Cy5.5.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to determine tumor-specific accumulation.
-
(Optional) Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm probe biodistribution.[4]
Quantitative Data Presentation
The data obtained from these experiments can be summarized to compare GLUT1-mediated uptake across different conditions.
Table 1: In Vitro Uptake and Specificity of this compound This table summarizes typical results from in vitro cell-based assays.
| Cell Line | GLUT1 Expression | Probe Uptake (Relative Fluorescence Units) | Uptake with D-Glucose Competition | Uptake with L-Glucose Control |
| High-GLUT1 Cancer (e.g., PC-3, MDA-MB-231)[3][6] | High | ++++ | + (Significantly Reduced)[3] | ++++ (No significant change)[3] |
| Low-GLUT1 Cancer (e.g., NCI-H1299)[6] | Low | ++ | +/- (Slightly Reduced) | ++ (No significant change) |
| Normal/Non-cancer | Basal | + | - (Minimally Reduced) | + (No significant change) |
Data are representative and qualitative. Actual fluorescence units will vary. A strong linear relationship (R² > 0.98) has been observed between fluorescence intensity and probe concentration in high-GLUT1 cells.[6]
Table 2: In Vivo Biodistribution and Tumor Targeting This table illustrates the typical distribution of a GLUT1-targeting NIR probe after intravenous administration in a tumor-bearing mouse model.
| Organ/Tissue | Fluorescence Intensity at 24h Post-Injection (Arbitrary Units) |
| Tumor | High |
| Liver | Moderate-High |
| Kidneys | Moderate |
| Spleen | Low-Moderate |
| Muscle (background) | Low |
| Brain | Low |
Probe accumulation is expected to be highest in the tumor due to GLUT1 overexpression.[4] The liver and kidneys show signal due to their roles in metabolism and clearance.
Signaling Pathways Regulating GLUT1 Expression
GLUT1 expression is not static; it is dynamically regulated by complex signaling networks in response to cellular needs and environmental cues, such as nutrient availability and oxygen levels.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and metabolism. Its activation is a common event in cancer.[7]
-
GLUT1 Transcription and Trafficking: Akt, a key downstream effector of PI3K, promotes GLUT1 expression and translocation to the plasma membrane.[1][7] Activated Akt can phosphorylate and inhibit thioredoxin-interacting protein (TXNIP), a molecule that facilitates GLUT1 endocytosis.[8] By inhibiting TXNIP, Akt activation leads to higher levels of GLUT1 at the cell surface, thereby increasing glucose uptake.[7][8]
-
mTOR Involvement: The mammalian target of rapamycin (B549165) (mTOR), particularly the mTORC1 complex, is a downstream target of Akt and is crucial for upregulating the transcription of GLUT1 mRNA.[1][9]
The Hypoxia/HIF-1α Pathway
Hypoxia, or low oxygen tension, is a common feature of the solid tumor microenvironment.[10] Cells adapt to hypoxia by switching to anaerobic glycolysis, a process that requires increased glucose uptake.
-
HIF-1α Activation: The master regulator of the hypoxic response is the transcription factor Hypoxia-Inducible Factor 1 (HIF-1).[10] Under hypoxic conditions, the alpha subunit (HIF-1α) is stabilized and translocates to the nucleus.[11]
-
GLUT1 Gene Transcription: In the nucleus, HIF-1α binds to specific DNA sequences known as Hypoxia-Response Elements (HREs) located in the promoter region of target genes, including the gene for GLUT1 (SLC2A1).[11][12] This binding directly activates the transcription of GLUT1, leading to increased protein expression and enhanced glucose import capacity.[10][13]
These pathways often exhibit crosstalk; for instance, activation of the PI3K/Akt pathway can also lead to increased HIF-1α protein levels even under normal oxygen conditions (normoxia).[9][14]
References
- 1. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose Transporter 1-Mediated Transcytosis of Glucosamine-Labeled Liposomal Ceramide Targets Hypoxia Niches and Cancer Stem Cells to Enhance Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Hypoxia-Inducible Factor-1α, Glucose Transporter-1, (GLUT-1) and Carbon Anhydrase IX in Endometrial Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of glucose transporter 1 expression through hypoxia-inducible factor 1alpha under hypoxic conditions in trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional regulation of gene ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Regulation of glut1 mRNA by hypoxia-inducible factor-1. Interaction between H-ras and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vivo Studies on Glucosamine-Cy5.5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for preliminary in vivo studies of Glucosamine-Cy5.5. While direct, comprehensive studies on a this compound conjugate are not extensively published, this document synthesizes available data on the individual components—Glucosamine (B1671600) as a targeting moiety and Cy5.5 as a near-infrared (NIR) fluorescent dye—to present a coherent framework for its potential application in targeted tumor imaging. The overexpression of glucose transporters (GLUTs) on many cancer cells provides a rationale for using glucosamine, a glucose analog, to target these cells.[1][2][3]
Core Concept: Targeted In Vivo Imaging
The fundamental principle behind the use of a this compound conjugate is to leverage the altered metabolism of cancer cells, specifically their increased uptake of glucose. Glucosamine, as a glucose analog, can be recognized and transported into cells by GLUTs.[1] By attaching the near-infrared fluorescent dye Cy5.5 to glucosamine, it is hypothesized that the conjugate will preferentially accumulate in tumor tissues that overexpress GLUTs. This allows for non-invasive in vivo visualization of tumors using optical imaging systems.[4][5] The NIR emission spectrum of Cy5.5 is advantageous for in vivo applications due to reduced light absorption and scattering by biological tissues, enabling deeper tissue penetration and a higher signal-to-background ratio.[4][5]
Signaling Pathway: GLUT-Mediated Uptake
The proposed mechanism for targeted delivery of this compound to tumor cells is through the glucose transporter (GLUT) signaling pathway.
Caption: Proposed GLUT-mediated uptake of this compound.
Data Presentation: Pharmacokinetic Profiles
The following tables summarize key pharmacokinetic parameters for glucosamine and the Cy5.5 dye based on available in vivo studies in animal models. This data is essential for designing in vivo experiments, including determining appropriate dosing and imaging time points.
Table 1: Pharmacokinetics of Glucosamine in Animal Models
| Parameter | Value | Species | Administration Route | Reference |
| Maximum Concentration (Cmax) | ~6 µM (~1 µg/mL) | Horse | Nasogastric (NG) | [6][7] |
| ~300 µM (~50 µg/mL) | Horse | Intravenous (IV) | [6][7] | |
| Time to Cmax (Tmax) | 30 min - 4 hours | Horse | NG | [6][7] |
| Bioavailability | 5.9% | Horse | NG | [6][7] |
| 21% | Rat | Oral (p.o.) | [8] | |
| Elimination Half-Life (t1/2) | 2.82 hours | Horse | NG | [6][7] |
| Initial: 13 min, Terminal: 118 min | Dog | IV | [9] | |
| Volume of Distribution (Vd) | 15.4 L/kg | Horse | - | [6][7] |
| 2.12 L/kg | Rat | - | [8] |
Table 2: In Vivo Distribution and Imaging of Cy5.5 Dye
| Parameter | Observation | Species | Administration Route | Reference |
| Optimal Excitation/Emission | ~640 nm / ~680 nm | - | - | [4] |
| Imaging Time Points | 1, 4, 24, 48, 72 hours post-injection | Mouse | IV | [4] |
| Distribution | Rapidly eliminated from 0.5 to 24h post-injection | Mouse | IV | [10] |
| Strong signal in thoracic and lumbar region at 12h | Rat | Lateral Ventricle | [11][12] | |
| Tumor Accumulation | Clearly distinguishable from normal tissue by 24h p.i. | Mouse | - | [13] |
Experimental Protocols
This section details the methodologies for key experiments involving a hypothetical this compound conjugate.
Synthesis and Characterization of this compound
A common method for conjugating a dye to a molecule like glucosamine involves linking an amine group on glucosamine to an NHS (N-Hydroxysuccinimide) ester-activated form of the dye.
Protocol:
-
Activation of Cy5.5: Dissolve Cy5.5-NHS ester in anhydrous dimethylformamide (DMF).
-
Conjugation Reaction: Dissolve D-glucosamine hydrochloride in an aqueous DMF solution. Add triethylamine (B128534) (Et3N) to deprotonate the amine group.
-
Add the activated Cy5.5 solution to the glucosamine solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature in the dark for several hours.
-
Purification: Purify the resulting this compound conjugate using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry and UV-Vis spectroscopy to verify the characteristic absorption peaks of Cy5.5.
In Vivo Tumor Imaging Workflow
This protocol outlines the steps for administering the this compound conjugate to tumor-bearing animal models and subsequent imaging.
Caption: Experimental workflow for in vivo imaging with this compound.
Detailed Steps:
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., subcutaneous xenografts in immunodeficient mice).
-
Probe Administration: Dissolve the purified this compound in sterile phosphate-buffered saline (PBS). A typical dose might range from 1-2 nmol per mouse.[4] Administer the solution via intravenous (i.v.) tail vein injection.[4]
-
In Vivo Imaging:
-
Acquire a baseline image before injection to assess background autofluorescence.[4]
-
Perform near-infrared fluorescence (NIRF) imaging at various time points post-injection (e.g., 1, 4, 12, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[4][11]
-
Use an in vivo imaging system with appropriate excitation and emission filters for Cy5.5 (e.g., Excitation: ~640 nm, Emission: ~680 nm).[4]
-
-
Ex Vivo Analysis:
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs over time to determine the tumor-to-background ratio.
Concluding Remarks
The conjugation of glucosamine to the Cy5.5 fluorophore presents a promising strategy for targeted in vivo tumor imaging. The rationale is strongly supported by the known anticancer properties of glucosamine and its ability to be transported via GLUTs, which are often overexpressed in malignant cells.[14][15][16] The favorable near-infrared properties of Cy5.5 make it an excellent candidate for in vivo imaging applications.[5] The experimental protocols and data presented in this guide provide a foundational framework for researchers to design and execute preliminary in vivo studies to validate the efficacy of this compound as a targeted imaging agent. Future studies should focus on optimizing the conjugate's structure, performing detailed pharmacokinetic and biodistribution analyses, and evaluating its targeting specificity in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Synovial fluid levels and serum pharmacokinetics in a large animal model following treatment with oral glucosamine at clinically relevant doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. Pharmacokinetics of glucosamine in the dog and in man [pubmed.ncbi.nlm.nih.gov]
- 10. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Spinal Distribution of Cy5.5 Fluorescent Dye after Injection via the Lateral Ventricle and Cisterna Magna in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cy5.5-Conjugated glycol chitosan-5β-cholanic acid nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Membrane-active drugs potentiate the killing of tumor cells by D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Membrane-active drugs potentiate the killing of tumor cells by D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of anticancer effects of Glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Glucosamine-Cy5.5 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine-Cy5.5 is a fluorescently labeled glucose analog that serves as a powerful tool for investigating cellular glucose uptake and metabolism. This molecule combines the biological activity of glucosamine, an amino sugar that can be taken up by cells through glucose transporters (GLUTs), with the spectral properties of Cyanine5.5 (Cy5.5), a far-red fluorescent dye. The far-red emission of Cy5.5 minimizes autofluorescence from biological samples, enhancing signal-to-noise ratios in fluorescence-based applications such as flow cytometry.
Cancer cells, in particular, often exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to the overexpression of GLUTs on the cancer cell surface, making them susceptible to targeting by glucose analogs like this compound.[1][2] Consequently, this compound can be utilized to differentiate between cells with varying metabolic states, identify cancer cells within a heterogeneous population, and assess the efficacy of therapies that target glucose metabolism.
These application notes provide a comprehensive guide to utilizing this compound for the analysis of cellular glucose uptake by flow cytometry. Detailed protocols for cell staining, data acquisition, and analysis are provided, along with representative data and visualizations to aid in experimental design and interpretation.
Product Information
| Property | Specification |
| Fluorophore | Cyanine5.5 (Cy5.5) |
| Excitation Maximum | ~678 nm |
| Emission Maximum | ~695 nm |
| Laser Line | 633 nm or 640 nm |
| Common Filter | 695/40 nm bandpass filter |
| Molecular Weight | Varies by manufacturer |
| Storage | Store at -20°C, protected from light |
Applications
-
Quantitative Analysis of Glucose Uptake: Measure and compare the rate of glucose uptake in different cell populations.
-
Cancer Cell Identification: Detect and quantify cancer cells based on their elevated glucose metabolism.
-
Drug Efficacy Studies: Evaluate the effect of therapeutic agents on cellular glucose uptake.
-
Metabolic Research: Investigate the role of glucose transport in various cellular processes and disease states.
Signaling Pathway and Cellular Uptake
This compound enters the cell primarily through facilitative glucose transporters (GLUTs), which are transmembrane proteins responsible for glucose transport across the plasma membrane.[1][2] Cancer cells often overexpress certain GLUT isoforms, such as GLUT1 and GLUT3, leading to enhanced uptake of glucose and its analogs.[1][2] Once inside the cell, this compound can be visualized and quantified by flow cytometry.
Cellular uptake of this compound.
Experimental Protocols
Protocol 1: Staining of Suspension Cells for Flow Cytometry
This protocol is designed for the staining of cells grown in suspension.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA)
-
Cell line of interest (e.g., cancer cell line and a corresponding normal cell line)
-
Microcentrifuge tubes or 96-well V-bottom plates
-
Flow cytometer equipped with a 633 nm or 640 nm laser and appropriate filters
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For optimal results, cells should be in the logarithmic growth phase.
-
Harvest cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Prepare a working solution of this compound in Flow Cytometry Staining Buffer. The optimal concentration should be determined empirically for each cell type, but a starting range of 1-10 µM is recommended.
-
Add the this compound working solution to the cell suspension.
-
Incubate for 15-60 minutes at 37°C, protected from light. Incubation time may need to be optimized.
-
Negative Control: Prepare a sample of unstained cells.
-
Positive Control: If available, use a cell line known to have high glucose uptake.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Excite the sample with a 633 nm or 640 nm laser and collect the emission using a filter appropriate for Cy5.5 (e.g., 695/40 nm).
-
Collect data for at least 10,000 events per sample.
-
Protocol 2: Staining of Adherent Cells for Flow Cytometry
This protocol is adapted for cells that grow attached to a surface.
Materials:
-
All materials from Protocol 1
-
Trypsin-EDTA or a gentle cell dissociation reagent
-
Complete culture medium
Procedure:
-
Cell Preparation:
-
Grow adherent cells in culture plates or flasks until they reach the desired confluency.
-
Carefully aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of pre-warmed Trypsin-EDTA to detach the cells. Incubate at 37°C for a few minutes until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining, Washing, and Data Acquisition:
-
Follow steps 2, 3, and 4 from Protocol 1.
-
Experimental Workflow
Experimental workflow for flow cytometry.
Data Presentation and Analysis
The uptake of this compound can be quantified by measuring the Mean Fluorescence Intensity (MFI) of the cell population. An increase in MFI corresponds to a higher intracellular concentration of the fluorescent probe and thus, greater glucose uptake. The percentage of positive cells can also be determined by setting a gate based on the unstained control population.
Representative Quantitative Data
The following table provides hypothetical data illustrating the expected results from a flow cytometry experiment using this compound to compare glucose uptake in a cancer cell line and a normal cell line.
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Cancer Cell Line | Unstained | 50 | 0.5% |
| This compound (5 µM) | 850 | 95% | |
| Normal Cell Line | Unstained | 45 | 0.3% |
| This compound (5 µM) | 200 | 20% |
Note: These values are for illustrative purposes only. Actual results will vary depending on the cell type, experimental conditions, and instrument settings.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no signal | - Insufficient probe concentration- Short incubation time- Low GLUT expression | - Titrate this compound concentration.- Optimize incubation time.- Use a positive control cell line with known high GLUT expression. |
| High background fluorescence | - Inadequate washing- Probe precipitation | - Increase the number of wash steps.- Ensure the probe is fully dissolved before adding to cells. Centrifuge the working solution to remove any aggregates. |
| High cell death | - Probe toxicity- Harsh cell handling | - Perform a toxicity assay to determine the optimal non-toxic concentration of this compound.- Handle cells gently during preparation and staining. Use a viability dye to exclude dead cells from the analysis. |
| High variability between replicates | - Inconsistent cell numbers- Pipetting errors | - Ensure accurate cell counting and consistent cell numbers in each sample.- Use calibrated pipettes and ensure proper mixing. |
Conclusion
This compound is a valuable tool for the sensitive and quantitative analysis of cellular glucose uptake by flow cytometry. Its far-red fluorescence minimizes background interference, enabling clear discrimination between cell populations with different metabolic activities. The protocols and information provided herein offer a solid foundation for researchers to incorporate this compound into their studies of cancer metabolism, drug development, and fundamental cell biology. As with any assay, optimization of staining conditions for each specific cell type and experimental setup is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Glucosamine-Cy5.5 in Vivo Tumor Imaging in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Glucosamine-Cy5.5, a near-infrared (NIR) fluorescent probe, for non-invasive in vivo imaging of tumors in mouse models. The protocols detailed below are based on established methodologies for imaging with cyanine (B1664457) dye-conjugated targeting molecules. Glucosamine (B1671600), a glucose analog, facilitates the targeted delivery of the Cy5.5 fluorophore to cancer cells, which exhibit increased glucose uptake due to the Warburg effect. This targeted accumulation allows for enhanced visualization of tumors against the surrounding healthy tissue.
Principle of Tumor Targeting
Cancer cells exhibit a significantly higher rate of glucose uptake and glycolysis compared to normal cells to meet their increased energy demands for rapid proliferation. This metabolic reprogramming leads to the overexpression of glucose transporter proteins (GLUTs), particularly GLUT1 and GLUT3, on the cancer cell membrane. Glucosamine, being a glucose analog, is recognized and transported into the cancer cells via these overexpressed GLUTs. By conjugating glucosamine to the Cy5.5 NIR fluorophore, the probe is preferentially delivered to and accumulates within the tumor tissue, enabling sensitive and specific in vivo imaging.
Signaling Pathway of this compound Uptake in Cancer Cells
The following diagram illustrates the mechanism of this compound uptake by tumor cells.
Application Notes and Protocols: Glucosamine-Cy5.5 Staining for Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Glucosamine-Cy5.5 for fluorescent staining and confocal microscopy. This document outlines the principles, applications, and detailed protocols for visualizing and quantifying cellular uptake of glucosamine (B1671600), a key molecule in various biological processes.
Introduction to this compound
Glucosamine is an amino sugar that serves as a fundamental building block for the biosynthesis of glycosaminoglycans, essential components of cartilage and other connective tissues. Its uptake and metabolism are crucial in both physiological and pathological states, including osteoarthritis and cancer. This compound is a fluorescent analog of glucosamine, where the near-infrared cyanine (B1664457) dye, Cy5.5, is conjugated to a glucosamine molecule. This fluorescent probe allows for the direct visualization and quantification of glucosamine uptake into living cells and tissues using confocal microscopy.
The Cy5.5 fluorophore is well-suited for biological imaging due to its excitation and emission maxima in the far-red region of the spectrum, which minimizes autofluorescence from biological samples and allows for deeper tissue penetration.
Applications
This compound staining is a powerful tool for a variety of research applications:
-
Osteoarthritis Research: As glucosamine is a key component of cartilage, this probe can be used to study its uptake in chondrocytes and other joint tissues. This can aid in understanding the mechanisms of action of glucosamine-based therapies for osteoarthritis.
-
Cancer Biology: Many cancer cells exhibit increased glucose and glucosamine uptake to support their high metabolic rate. This compound can be used to visualize and quantify this phenomenon, potentially serving as a tool for cancer cell identification and for evaluating the efficacy of therapies that target glucose metabolism.
-
Drug Development: The probe can be used in high-throughput screening assays to identify and characterize novel drugs that modulate glucosamine uptake or metabolism.
-
Cellular Metabolism Studies: this compound provides a visual method to study the dynamics of nutrient uptake and the hexosamine biosynthesis pathway in various cell types.
Quantitative Data
The following tables provide a summary of key quantitative parameters for using this compound. These values are based on typical ranges for similar fluorescent probes and may require optimization for specific cell types and experimental conditions.
Table 1: Spectral Properties of Cy5.5
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~675 |
| Emission Maximum | ~694 |
Table 2: Recommended Staining Parameters (for cultured cells)
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 20 µM | Start with a lower concentration and titrate up to achieve optimal signal-to-noise ratio. |
| Incubation Time | 30 - 120 minutes | Time-dependent uptake can be monitored to study kinetics. |
| Incubation Temperature | 37°C | To best reflect physiological uptake mechanisms. |
Table 3: Confocal Microscopy Settings for Cy5.5 Detection
| Parameter | Recommended Setting |
| Excitation Laser | 633 nm (HeNe) or 647 nm (Krypton-Argon) |
| Emission Filter | 660 - 710 nm bandpass filter |
| Pinhole Size | 1 Airy Unit (for optimal resolution and confocality) |
| Detector Gain | Adjust to achieve a good signal without saturation. |
| Scan Speed | 400-800 Hz |
Experimental Protocols
Live-Cell Staining and Imaging Protocol
This protocol describes the staining of live cultured cells with this compound for subsequent confocal microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Optional: Hoechst 33342 or DAPI for nuclear counterstaining
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) complete cell culture medium to the desired final concentration (e.g., 5 µM).
-
Cell Staining:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired time (e.g., 60 minutes).
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove unbound probe.
-
-
Counterstaining (Optional): If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 or DAPI solution according to the manufacturer's protocol.
-
Imaging: Immediately image the cells using a confocal microscope with the appropriate settings for Cy5.5 fluorescence (see Table 3).
Fixed-Cell Staining Protocol
For experiments requiring fixation, the following protocol can be used. Note that fixation may alter cell permeability and probe distribution.
Materials:
-
This compound
-
Cultured cells on coverslips
-
PBS, pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
Procedure:
-
Cell Seeding and Staining: Follow steps 1-4 of the live-cell staining protocol.
-
Fixation:
-
Remove the staining solution.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a confocal microscope.
Signaling Pathways and Workflows
Glucosamine Uptake and the Hexosamine Biosynthesis Pathway
Glucosamine is transported into the cell primarily through glucose transporters (GLUTs). Once inside, it enters the hexosamine biosynthesis pathway (HBP), a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for glycosylation of proteins and lipids.
Quantifying Cellular Upt.ake of Glucosamine-Cy5.5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), a naturally occurring amino sugar, is readily taken up by cells through glucose transporters (GLUTs), which are often overexpressed in cancer cells to meet their high metabolic demands. This characteristic makes glucosamine an attractive targeting moiety for delivering imaging agents and therapeutic payloads to tumor cells. Glucosamine-Cy5.5 is a fluorescently labeled glucosamine conjugate that leverages this uptake mechanism for the targeted imaging of cells with high GLUT activity. The Cy5.5 cyanine (B1664457) dye, a near-infrared (NIR) fluorophore, offers advantages for in vivo and in vitro imaging due to its emission spectrum, which minimizes interference from cellular autofluorescence.[1]
This document provides detailed protocols for quantifying the cellular uptake of this compound using common laboratory techniques: flow cytometry and confocal microscopy. It also includes representative data and visualizations of the underlying cellular mechanisms.
Principle of Uptake
The primary mechanism for the cellular uptake of glucosamine and its conjugates, such as this compound, is through facilitative glucose transporters, particularly GLUT1.[2][3] GLUT1 is an integral membrane protein responsible for the basal glucose uptake in most cell types and is frequently upregulated in various cancers.[3] Once transported across the cell membrane, this compound accumulates in the cytoplasm and can be trafficked to various intracellular compartments, including endosomes and lysosomes.[4][5]
Data Presentation
The following tables summarize quantitative data from hypothetical experiments demonstrating the cellular uptake of this compound.
Table 1: Quantification of this compound Uptake by Flow Cytometry
| Cell Line | Treatment | Concentration (µM) | Incubation Time (min) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| Cancer Cell Line (High GLUT1) | This compound | 1 | 30 | 1500 ± 120 | 95 ± 3 |
| Cancer Cell Line (High GLUT1) | This compound + Excess Glucose | 1 | 30 | 350 ± 45 | 20 ± 5 |
| Normal Cell Line (Low GLUT1) | This compound | 1 | 30 | 400 ± 50 | 25 ± 4 |
| Control (Untreated) | None | 0 | 30 | 50 ± 10 | <1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Quantification of this compound Uptake by Confocal Microscopy
| Cell Line | Treatment | Concentration (µM) | Incubation Time (min) | Corrected Total Cell Fluorescence (CTCF) |
| Cancer Cell Line (High GLUT1) | This compound | 1 | 60 | 8.5 x 10^6 ± 7.2 x 10^5 |
| Cancer Cell Line (High GLUT1) | This compound + Excess Glucose | 1 | 60 | 1.2 x 10^6 ± 2.1 x 10^5 |
| Normal Cell Line (Low GLUT1) | This compound | 1 | 60 | 1.8 x 10^6 ± 3.5 x 10^5 |
| Control (Untreated) | None | 0 | 60 | 5.1 x 10^4 ± 1.2 x 10^4 |
CTCF values are arbitrary units calculated from the analysis of at least 20 cells per condition.
Signaling Pathway and Experimental Workflows
GLUT1-Mediated Uptake and Intracellular Trafficking
The following diagram illustrates the key steps involved in the cellular uptake and subsequent trafficking of this compound.
Caption: GLUT1-mediated uptake and trafficking of this compound.
Experimental Workflow for Quantification
The diagram below outlines the general workflow for quantifying the cellular uptake of this compound.
Caption: General workflow for quantifying this compound uptake.
Experimental Protocols
Protocol 1: Quantification of Cellular Uptake by Flow Cytometry
This protocol details the steps for analyzing this compound uptake using a flow cytometer.
Materials:
-
Cell lines of interest (e.g., high and low GLUT1 expressing)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Probe Incubation:
-
Prepare working solutions of this compound in complete culture medium (e.g., 1 µM).
-
For competition assays, prepare a solution of this compound with a high concentration of unlabeled glucose (e.g., 50 mM).
-
Aspirate the culture medium from the wells and wash once with PBS.
-
Add the this compound solutions (and control medium) to the respective wells and incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Harvesting:
-
Aspirate the probe-containing medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound probe.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
-
Sample Preparation:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Keep samples on ice and protected from light until analysis.[6]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a laser appropriate for exciting Cy5.5 (e.g., 633 nm or 640 nm laser).
-
Collect fluorescence emission using a suitable filter (e.g., 660/20 nm bandpass filter).
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Generate histograms of fluorescence intensity for each sample.
-
Determine the Mean Fluorescence Intensity (MFI) and the percentage of fluorescently positive cells for each condition.[7]
-
Protocol 2: Quantification and Visualization of Cellular Uptake by Confocal Microscopy
This protocol describes how to visualize and quantify the intracellular localization of this compound.
Materials:
-
Cell lines of interest
-
Complete cell culture medium
-
Glass-bottom dishes or coverslips
-
This compound
-
PBS
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that allows for individual cell imaging.
-
Probe Incubation:
-
Follow the same incubation procedure as described in Protocol 1, step 2. A longer incubation time (e.g., 60 minutes) may be beneficial for visualizing intracellular accumulation.
-
-
Fixation and Staining:
-
Aspirate the probe-containing medium and wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope with appropriate laser lines for DAPI (e.g., 405 nm) and Cy5.5 (e.g., 633 nm).[8]
-
Acquire z-stack images to confirm intracellular localization.
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/FIJI) to quantify the fluorescence intensity.[2][9]
-
Outline individual cells as regions of interest (ROIs).
-
Measure the integrated density (fluorescence intensity) for each cell in the Cy5.5 channel.
-
Measure the fluorescence of a background region.
-
Calculate the Corrected Total Cell Fluorescence (CTCF) using the formula: CTCF = Integrated Density - (Area of selected cell X Mean fluorescence of background).[9]
-
Troubleshooting
For a comprehensive troubleshooting guide for fluorescence imaging, please refer to established resources on common issues such as weak signal, high background, and photobleaching.[1][8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Sample Preparation | Proteintech Group [ptglab.com]
- 4. Visualization of GLUT1 Trafficking in Live Cancer Cells by the Use of a Dual-Fluorescence Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Flow Cytometry Sample Preparation Protocol [anilocus.com]
- 7. assaygenie.com [assaygenie.com]
- 8. biotium.com [biotium.com]
- 9. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Glucosamine-Cy5.5 in Osteoarthritis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. Monitoring disease progression and the efficacy of therapeutic interventions at a molecular level is a significant challenge in OA research. Glucosamine (B1671600), a naturally occurring amino sugar, is a fundamental building block for cartilage components and is preferentially taken up by chondrocytes and inflamed tissues. When conjugated with the near-infrared (NIR) fluorescent dye Cy5.5, glucosamine becomes a powerful tool for in vivo and in vitro imaging, enabling real-time visualization of metabolic activity and inflammation associated with OA.
Glucosamine-Cy5.5 is a fluorescently labeled glucosamine analog designed for optical imaging. The Cy5.5 fluorophore emits light in the near-infrared spectrum (excitation/emission ~675/694 nm), which allows for deep tissue penetration and minimal background autofluorescence, making it ideal for in vivo imaging studies in animal models of OA.[1] The probe is anticipated to accumulate in tissues with high glucose uptake, such as inflamed synovial membranes and metabolically active chondrocytes, providing a non-invasive method to assess disease activity.
Principle of Application
The application of this compound in osteoarthritis research is based on the increased metabolic demand of inflamed and degenerating joint tissues. In OA, chondrocytes and synovial cells exhibit elevated glucose uptake to fuel the inflammatory and catabolic processes. Glucosamine, being an analog of glucose, is transported into these cells via glucose transporters (GLUTs). By labeling glucosamine with Cy5.5, the biodistribution and accumulation of the probe can be visualized and quantified using optical imaging systems. This allows for the non-invasive assessment of inflammation and cartilage metabolism, providing insights into disease pathogenesis and the response to therapy. A similar Cy5.5-labeled 2-deoxy-D-glucosamine (Cy5.5-2DG) has been successfully used to image arthritis in a collagen-induced arthritis mouse model.[2][3][4]
Key Applications in Osteoarthritis Research
-
Non-invasive In Vivo Imaging of OA Progression: Track the progression of osteoarthritis in animal models by visualizing the accumulation of this compound in the affected joints over time.
-
Early Diagnosis and Detection: Identify early-stage OA-related inflammation and metabolic changes before significant structural damage occurs.
-
Evaluating Therapeutic Efficacy: Assess the effectiveness of novel anti-inflammatory and chondroprotective drugs by monitoring changes in this compound uptake in response to treatment.
-
In Vitro Mechanistic Studies: Investigate the cellular uptake of glucosamine in chondrocytes and synoviocytes under various experimental conditions to understand the underlying mechanisms of action.
-
Targeted Drug Delivery: this compound can be used to validate the targeting of glucosamine-functionalized nanoparticles or drug delivery systems to osteoarthritic joints.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound in an animal model of osteoarthritis.
Table 1: In Vivo Imaging Signal Intensity in a Murine Model of Osteoarthritis
| Time Post-Injection | Mean Fluorescence Intensity (ROI) - OA Joint | Mean Fluorescence Intensity (ROI) - Control Joint | Signal-to-Noise Ratio (OA/Control) |
| 1 hour | 1.5 x 10⁸ | 0.8 x 10⁸ | 1.88 |
| 6 hours | 3.2 x 10⁸ | 1.0 x 10⁸ | 3.20 |
| 24 hours | 2.5 x 10⁸ | 0.9 x 10⁸ | 2.78 |
| 48 hours | 1.8 x 10⁸ | 0.8 x 10⁸ | 2.25 |
Table 2: Biodistribution of this compound in a Murine Model of Osteoarthritis (24 hours post-injection)
| Organ/Tissue | Mean Fluorescence Intensity per gram of tissue |
| OA Knee Joint | 4.5 x 10⁹ |
| Contralateral Knee Joint | 1.2 x 10⁹ |
| Liver | 8.9 x 10⁹ |
| Kidneys | 1.5 x 10¹⁰ |
| Muscle | 0.8 x 10⁹ |
| Blood | 0.5 x 10⁹ |
Experimental Protocols
Protocol 1: In Vivo Near-Infrared (NIR) Imaging of Osteoarthritis in a Murine Model
Objective: To non-invasively visualize and quantify inflammation and metabolic activity in the joints of a surgically-induced osteoarthritis mouse model using this compound.
Materials:
-
This compound
-
Animal model of osteoarthritis (e.g., Destabilization of the Medial Meniscus - DMM model)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Syringes and needles for injection
Procedure:
-
Animal Preparation: Induce osteoarthritis in mice according to the established DMM surgical protocol. Allow sufficient time for OA to develop (e.g., 4-8 weeks).
-
Probe Preparation: Reconstitute lyophilized this compound in sterile PBS to a final concentration of 1 mg/mL.
-
Injection: Anesthetize the mice using isoflurane. Inject 100 µL of the this compound solution (100 µg per mouse) via tail vein injection.
-
Imaging:
-
Acquire a baseline image before injection.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, and 48 hours). Use an appropriate filter set for Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm).
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the osteoarthritic and contralateral (control) joints.
-
Quantify the mean fluorescence intensity within each ROI.
-
Calculate the signal-to-noise ratio by dividing the intensity of the OA joint by the intensity of the control joint.
-
-
Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect the joints and major organs. Image the dissected tissues to confirm the in vivo signal localization and assess biodistribution.
Protocol 2: In Vitro Uptake of this compound in Chondrocytes
Objective: To assess the uptake of this compound in cultured chondrocytes and investigate the effect of inflammatory stimuli.
Materials:
-
This compound
-
Primary chondrocytes or a chondrocyte cell line (e.g., ATDC5)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Interleukin-1 beta (IL-1β)
-
Fluorescence microscope or plate reader
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed chondrocytes in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells per well and culture for 24 hours.
-
Inflammatory Stimulation: Treat the cells with IL-1β (e.g., 10 ng/mL) for 24 hours to induce an inflammatory phenotype. Include an untreated control group.
-
Probe Incubation: Remove the culture medium and add fresh medium containing this compound at a final concentration of 10 µM. Incubate for 1-4 hours.
-
Washing: Remove the probe-containing medium and wash the cells three times with cold PBS to remove unbound probe.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Add fresh PBS to the wells and visualize the cellular uptake of this compound using a fluorescence microscope with a Cy5.5 filter set.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a microplate reader (excitation ~675 nm, emission ~694 nm).
-
-
Data Analysis: Compare the fluorescence intensity between the IL-1β treated and control groups to determine the effect of inflammation on this compound uptake.
Visualizations
Caption: this compound uptake in an osteoarthritic joint.
Caption: Workflow for in vivo imaging of osteoarthritis.
Caption: Role of this compound in drug development.
References
Application Notes and Protocols: NIR Imaging of Inflammation with Glucosamine-CY5.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging is a powerful, non-invasive technique for visualizing biological processes in vivo. The use of targeted fluorescent probes allows for the specific highlighting of pathological tissues, such as areas of inflammation. Glucosamine (B1671600), a naturally occurring amino sugar, is known to be preferentially taken up by activated inflammatory cells and has demonstrated anti-inflammatory properties. When conjugated with a NIR fluorophore like Cyanine 5.5 (Cy5.5), it has the potential to serve as a targeted imaging agent for inflamed tissues, particularly in the context of arthritis.[1][2] This document provides detailed application notes and protocols for the use of a hypothetical Glucosamine-Cy5.5 probe for NIR imaging of inflammation, based on established methodologies for similar Cy5.5-conjugated probes and the known biological activity of glucosamine.
Principle of Action
The preferential uptake of glucose and its analogs by inflammatory cells, such as activated macrophages and chondrocytes, forms the basis for this imaging approach.[3] These cells exhibit increased metabolic activity and overexpress glucose transporters (GLUTs). Glucosamine, as a glucose analog, is anticipated to be transported into these cells via GLUTs. The conjugation of glucosamine to the NIR dye Cy5.5 allows for the visualization and quantification of this uptake in inflamed tissues, providing a surrogate marker for the extent of inflammation. The anti-inflammatory effects of glucosamine are mediated through the inhibition of pathways such as NF-κB and the NLRP3 inflammasome, which are key drivers of the inflammatory response.[2][4]
Data Presentation
Table 1: In Vivo Imaging Parameters and Outcomes (Hypothetical Data Based on Similar Probes)
| Parameter | Value/Range | Reference |
| Animal Model | Collagen-Induced Arthritis (CIA) Murine Model | [5] |
| Probe Concentration | 1-5 mg/kg body weight | |
| Administration Route | Intravenous (i.v.) injection | |
| Imaging Time Points | 2, 24, 48, 72 hours post-injection | [1][6] |
| Excitation Wavelength | ~675 nm | [7] |
| Emission Wavelength | ~695 nm | [7] |
| Signal Enhancement (Inflamed vs. Control) | 1.8 to 2.3-fold increase | [6] |
| Correlation with 18F-FDG-PET | Moderate positive correlation (r = 0.46-0.60) | [5] |
Table 2: Quantitative Analysis of Probe Uptake (Hypothetical Data)
| Time Post-Injection (hours) | Mean Fluorescence Intensity (Inflamed Joint) (Arbitrary Units ± SD) | Mean Fluorescence Intensity (Control Joint) (Arbitrary Units ± SD) |
| 2 | 1450 ± 210 | 850 ± 190 |
| 24 | 2100 ± 250 | 900 ± 150 |
| 48 | 1800 ± 220 | 800 ± 130 |
| 72 | 1500 ± 190 | 750 ± 120 |
Experimental Protocols
Protocol 1: In Vitro Uptake of this compound by Activated Macrophages
Objective: To verify the preferential uptake of this compound by inflammatory cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Activation: Stimulate macrophages with LPS (1 µg/mL) for 4 hours to induce an inflammatory phenotype. Include an unstimulated control group.
-
Probe Incubation: Remove the medium and add fresh medium containing this compound at a final concentration of 10 µM. Incubate for 1-2 hours.
-
Washing: Wash the cells three times with cold PBS to remove unbound probe.
-
Imaging/Quantification:
-
Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for Cy5.5.
-
Quantification: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
Protocol 2: In Vivo NIR Imaging of Arthritis in a Murine Model
Objective: To non-invasively visualize and quantify inflammation in an animal model of arthritis using this compound.
Materials:
-
Collagen-Induced Arthritis (CIA) mice or similar arthritis model
-
This compound probe
-
Sterile saline
-
In vivo imaging system (e.g., IVIS, Pearl) with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Induce arthritis in mice according to established protocols (e.g., collagen-induced arthritis). Use age-matched healthy mice as controls.
-
Probe Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL).
-
Probe Administration: Anesthetize the mice. Inject the this compound solution intravenously via the tail vein at a dose of 1-5 mg/kg.
-
NIR Imaging:
-
Acquire a baseline image before probe injection.
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire whole-body images at various time points post-injection (e.g., 2, 24, 48, 72 hours).
-
Use an excitation wavelength of ~675 nm and an emission filter of ~695 nm.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) over the inflamed joints and a corresponding contralateral or control joint.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal enhancement ratio (inflamed/control).
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the mice and excise the joints and major organs.
-
Image the excised tissues to confirm the in vivo signal localization.
-
Perform histological analysis (e.g., H&E staining) and fluorescence microscopy on tissue sections to correlate the NIR signal with cellular infiltration.
-
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosamine inhibits IL-1β expression by preserving mitochondrial integrity and disrupting assembly of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine promotes chondrocyte proliferation via the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Collagen-Induced Arthritis Using Cyanine 5.5 Conjugated with Hydrophobically Modified Glycol Chitosan Nanoparticles: Correlation with 18F-Fluorodeoxyglucose Positron Emission Tomography Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arthritis imaging using a near-infrared fluorescence folate-targeted probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tracking Glucosamine-Cy5.5 Biodistribution in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosamine (B1671600), a naturally occurring amino sugar, is preferentially taken up by various cell types, including cancer cells, through glucose transporters (GLUTs). This preferential uptake provides a strategic advantage for targeted imaging and drug delivery. When conjugated with a near-infrared (NIR) fluorescent dye like Cyanine (B1664457) 5.5 (Cy5.5), glucosamine can serve as a powerful probe to visualize and quantify its distribution in vivo. Cy5.5 is particularly well-suited for in vivo imaging due to its emission in the NIR spectrum, which allows for deep tissue penetration with minimal background autofluorescence.[1][2]
These application notes provide detailed protocols for tracking the biodistribution of Glucosamine-Cy5.5 in animal models, a critical step in preclinical research for evaluating the targeting efficiency of glucosamine-based therapeutics and diagnostics. The protocols cover in vivo NIR fluorescence imaging and subsequent ex vivo organ analysis to provide a comprehensive understanding of the probe's distribution, accumulation, and clearance.
Signaling Pathway: Glucosamine Uptake
Cancer cells exhibit increased glucose uptake to meet their high metabolic demands, a phenomenon known as the Warburg effect.[3][4] This is often accompanied by the overexpression of glucose transporters (GLUTs), such as GLUT1 and GLUT2.[5][6][7] Glucosamine, as a glucose analog, is recognized and transported into cancer cells via these same transporters.[5][7] This mechanism forms the basis for using glucosamine to target cancer cells.
Experimental Workflow
The overall workflow for a typical biodistribution study involves several key stages, from animal preparation to data analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data from biodistribution studies of glucosamine-conjugated NIR probes in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of Cypate-Glucosamine Probes in PC3-luc Tumor-Bearing Nude Mice (24h post-injection) [5][8]
| Organ | cyp (Control) (%ID/g) | cyp-GlcN (%ID/g) | cyp-2GlcN (%ID/g) |
| Tumor | ~2 | ~4 | ~8 |
| Liver | High | High | High |
| Kidneys | Moderate | Moderate | Moderate |
| Spleen | Low | Low | Low |
| Lungs | Low | Low | Low |
| Muscle | Low | Low | Low |
Note: This table presents approximated relative values based on the reported fold-increase in tumor uptake for cyp-GlcN and cyp-2GlcN compared to the control cypate (B1246621) (cyp) probe. Actual %ID/g values can vary.
Table 2: Ex Vivo Biodistribution of Free Cy5.5 Dye in ICR Mice [9]
| Organ | 0.5 h (% Relative Intensity) | 1 h (% Relative Intensity) | 4 h (% Relative Intensity) | 24 h (% Relative Intensity) |
| Liver | Highest | High | Moderate | Low |
| Lungs | High | Moderate | Low | Very Low |
| Kidneys | High | Moderate | Low | Very Low |
| Spleen | Moderate | Moderate | Low | Very Low |
| Stomach | High | Moderate | Low | Very Low |
Note: This table illustrates the rapid clearance of unconjugated Cy5.5 dye. The values represent relative fluorescence intensity.
Experimental Protocols
Protocol 1: In Vivo Near-Infrared (NIR) Fluorescence Imaging
This protocol details the procedure for real-time imaging of this compound biodistribution in live animal models.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts).
-
This compound probe.
-
Sterile PBS or other appropriate vehicle.
-
Anesthesia (e.g., isoflurane).
-
In vivo imaging system equipped for NIR fluorescence (e.g., IVIS Spectrum, Pearl Trilogy).
-
Animal handling instruments.
Procedure:
-
Animal Preparation:
-
Acclimatize animals for at least one week before the experiment.
-
To reduce autofluorescence, provide a chlorophyll-free diet for at least one week prior to imaging.[10]
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance). Confirm proper anesthetization by lack of pedal reflex.
-
Place the anesthetized mouse on the imaging system stage.
-
-
Probe Administration:
-
Dilute the this compound probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[10]
-
Acquire a baseline (pre-injection) image to determine the level of background autofluorescence.[10]
-
Inject the probe solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[10]
-
-
Image Acquisition:
-
Immediately after injection, begin acquiring images at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h, and 48h) to monitor the dynamic biodistribution.
-
Use appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).
-
Maintain the animal under anesthesia throughout the imaging session.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other areas of interest.
-
Quantify the fluorescence intensity (e.g., in photons/sec/cm²/sr) within each ROI at each time point.
-
Plot the fluorescence intensity over time to visualize the uptake and clearance kinetics of the probe.
-
Protocol 2: Ex Vivo Organ Biodistribution Analysis
This protocol describes the endpoint analysis of probe distribution in individual organs.
Materials:
-
Mice previously subjected to in vivo imaging.
-
Surgical instruments for dissection.
-
PBS for perfusion.
-
In vivo imaging system.
-
Collection tubes and appropriate storage solutions if further analysis is required.
Procedure:
-
Animal Euthanasia and Perfusion:
-
At the final time point, euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Perform a cardiac perfusion with PBS to flush the blood from the circulatory system and reduce background signal from the probe in the vasculature.
-
-
Organ Harvesting:
-
Carefully dissect and collect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, brain, and muscle as a control).[8]
-
Handle tissues carefully to avoid contamination.
-
-
Ex Vivo Imaging:
-
Arrange the harvested organs on a non-fluorescent surface within the imaging chamber.
-
Acquire a fluorescence image of the organs using the same imaging parameters as the in vivo acquisition.
-
-
Quantitative Analysis:
-
Draw ROIs around each organ in the ex vivo image.
-
Measure the average fluorescence intensity for each organ.
-
To determine the %ID/g, create a standard curve by imaging known concentrations of the this compound probe.
-
Normalize the fluorescence intensity of each organ to its weight and express the result as the percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
The protocols and data presented provide a comprehensive framework for researchers to effectively track the biodistribution of this compound in animal models. These studies are essential for validating the tumor-targeting efficacy of glucosamine-based probes and for providing critical pharmacokinetic and biodistribution data required for the advancement of novel cancer diagnostics and therapeutics. The preferential accumulation of glucosamine-conjugated probes in tumors, as demonstrated by both in vivo and ex vivo imaging, underscores the potential of this targeting strategy.[5][8][11]
References
- 1. lifetein.com [lifetein.com]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosamine Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Eliciting Apoptosis, Autophagy, and the Anti-Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Glucosamine-linked near-infrared fluorescent probes for imaging of solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Glucosamine-Bound Near-Infrared Fluorescent Probes with Lysosomal Specificity for Breast Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glucosamine-Cy5.5 for Monitoring Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutics to diseased tissues, particularly in oncology, is a paramount goal in modern pharmacology to enhance efficacy and minimize off-target side effects. Glucosamine (B1671600), a naturally occurring amino sugar, has emerged as a promising targeting ligand due to the overexpression of glucose transporters (GLUTs) on the surface of many cancer cells.[1][2] By conjugating drug carriers with glucosamine, it is possible to exploit this metabolic feature for preferential accumulation within tumor tissues.
To non-invasively monitor the in vivo biodistribution, target engagement, and therapeutic response of these targeted drug delivery systems, near-infrared (NIR) fluorescence imaging is an invaluable tool.[3][4] The cyanine (B1664457) dye, Cy5.5, is a well-established NIR fluorophore with favorable properties for in vivo imaging, including deep tissue penetration and a high signal-to-noise ratio.[5][6]
This document provides detailed application notes and protocols for the use of Glucosamine-Cy5.5 as a conjugate for monitoring drug delivery. It covers the underlying principles, experimental workflows, and specific methodologies for researchers in drug development.
Principle of Glucosamine-Targeted Drug Delivery
Cancer cells often exhibit a higher rate of glycolysis compared to normal cells, a phenomenon known as the Warburg effect. This increased metabolic activity necessitates a greater uptake of glucose, which is facilitated by the overexpression of GLUTs on the cell membrane.[7] Glucosamine, as a glucose analog, can be recognized and transported by these GLUTs.[1][2] This provides a biological basis for using glucosamine as a targeting moiety to direct drug-loaded nanocarriers to tumor sites.
The signaling pathway for GLUT-mediated uptake is a key aspect of this targeting strategy.
References
- 1. Glucosamine-Modified Reduction-Responsive Polymeric Micelles for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent progress in NIR-II fluorescence imaging-guided drug delivery for cancer theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 7. Glucosamine Inhibits the Proliferation of Hepatocellular Carcinoma Cells by Eliciting Apoptosis, Autophagy, and the Anti-Warburg Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glucosamine-CY5.5 Staining
Welcome to the technical support center for Glucosamine-CY5.5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your staining protocols and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound staining?
A1: The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. It is highly recommended to perform a titration experiment to determine the ideal concentration for your specific application. A good starting point for initial testing is typically in the micromolar range.
Q2: What is the recommended incubation time and temperature for the staining?
A2: Incubation time and temperature are critical parameters that can influence staining efficiency and signal-to-noise ratio. For live-cell imaging, a common starting point is a 10-30 minute incubation at 37°C. However, optimization may be required, and different conditions, such as longer incubation times at 4°C, can sometimes reduce non-specific uptake.
Q3: Can I use this compound for staining fixed cells?
A3: this compound is primarily designed for imaging glucose uptake in live cells. Fixation and permeabilization procedures can alter the cell membrane and intracellular components, potentially affecting the specific uptake and localization of the probe. If you intend to use it on fixed cells, empirical validation is necessary.
Q4: How should I store the this compound probe?
A4: The reactive Cy5.5 powder should be stored at -20°C, protected from light and moisture.[1] Once reconstituted in a solvent like DMSO, it should be used promptly.[1] Aliquots of the stock solution can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments.
High Background or Non-Specific Staining
Q: I am observing high background fluorescence in my images. What could be the cause and how can I reduce it?
A: High background can originate from several factors. Here are some common causes and solutions:
-
Concentration of this compound is too high: An excessive concentration can lead to non-specific binding.
-
Solution: Perform a concentration titration to find the lowest concentration that provides a strong specific signal with minimal background.[1]
-
-
Insufficient washing: Unbound probe remaining in the sample can contribute to background fluorescence.
-
Solution: Increase the number or duration of wash steps with an appropriate buffer (e.g., PBS) after staining.[1]
-
-
Non-specific binding of the Cy5.5 dye: The Cy5.5 dye itself can sometimes bind non-specifically to certain cellular components or receptors, such as Fc receptors on monocytes and macrophages.[2]
-
Cellular autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal.
Weak or No Signal
Q: My specific signal is very weak or completely absent. What are the potential reasons and how can I improve it?
A: A weak or absent signal can be due to several factors related to the probe, cells, or imaging setup:
-
Suboptimal probe concentration or incubation time: Insufficient probe concentration or a short incubation period may not be enough for adequate uptake.
-
Solution: Increase the concentration of this compound or extend the incubation time. Remember to optimize these parameters together.
-
-
Low target expression or activity: The cells may not be actively taking up glucosamine (B1671600) at a high rate.
-
Solution: Ensure your cells are healthy and metabolically active. If possible, use a positive control cell line known to have high glucose uptake.
-
-
Incorrect imaging settings: The microscope settings may not be optimized for Cy5.5.
-
Solution: Verify that you are using the correct excitation and emission filters for Cy5.5 (typically around 650 nm excitation and 670 nm emission).[1] Ensure the exposure time and laser power are appropriately set. Far-red fluorophores like Cy5.5 are not visible to the human eye through the microscope eyepiece and require a suitable camera for detection.[4]
-
-
Probe degradation: Improper storage or handling can lead to the degradation of the fluorescent dye.
-
Solution: Ensure the probe has been stored correctly at -20°C and protected from light.[1] Prepare fresh dilutions from a stock solution for each experiment.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Titration
| Concentration | Purpose | Expected Outcome |
| 1 µM | Low end of titration | May show specific staining with very low background. |
| 5 µM | Recommended starting point | Good balance of signal and background for many cell types. |
| 10 µM | High end of titration | May increase signal but also risks higher background. |
| 25 µM | For cells with low uptake | Use if lower concentrations yield no signal. |
Experimental Protocols
Protocol: Live-Cell Staining with this compound
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy.
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Preparation of Staining Solution:
-
Allow the this compound vial to warm to room temperature before opening.[1]
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed culture medium or a suitable buffer (e.g., PBS with calcium and magnesium).
-
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 10-30 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation/Emission: ~650/670 nm).
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for common staining issues.
References
Reducing background fluorescence with Glucosamine-CY5.5
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Glucosamine-CY5.5 to help reduce background fluorescence and improve signal-to-noise ratio in imaging experiments.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, making data interpretation difficult. This section addresses common causes and provides systematic solutions.
Problem: I am observing high, diffuse background fluorescence across my entire sample.
This is a common issue that can stem from several sources. A systematic approach is the best way to identify and resolve the problem.[1]
Answer: High background can be caused by several factors, including inappropriate probe concentration, autofluorescence from the sample itself, and non-specific binding of the probe.[1][2][3] The following workflow can help diagnose the source of the high background.
Caption: A logical workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence with cyanine (B1664457) dyes like CY5.5?
Answer: The main sources of background fluorescence can be grouped into three categories: sample-specific, probe-specific, and system-specific issues.
Caption: Primary sources contributing to high background fluorescence.
Key causes include:
-
Autofluorescence: Biological samples often contain endogenous molecules like flavins, collagen, and elastin (B1584352) that fluoresce naturally.[1][2] Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can also increase autofluorescence.[1][4]
-
Non-Specific Binding: The this compound probe may bind to unintended targets due to hydrophobic or ionic interactions.[1] Using too high a concentration of the probe is a common reason for this.[2]
-
Suboptimal Protocol: Issues like inadequate washing, insufficient blocking of non-specific sites, or the presence of unbound, free CY5.5 dye can lead to high background.[1][2]
-
Imaging Parameters: Instrument settings, such as excessive detector gain or long exposure times, can amplify background noise.[1]
Q2: How can I specifically reduce autofluorescence?
Answer: Several methods can be employed to combat autofluorescence. The effectiveness of each can vary depending on the sample type.
| Method | Description | Effectiveness | Reference |
| Sudan Black B | A lipophilic dye that can quench autofluorescence, particularly from lipofuscin. | Moderate-High | [5] |
| Sodium Borohydride | A chemical treatment that can reduce aldehyde-induced autofluorescence. | Moderate | [5] |
| Commercial Reagents | Various kits are available (e.g., TrueVIEW™) that bind to fluorescent components like collagen and red blood cells to quench their signal. | High | [5] |
| Photobleaching | Intentionally exposing the sample to the excitation light before imaging the probe can "burn out" some of the autofluorescent components. | Variable | [6] |
| Spectral Unmixing | If you have a spectral detector, you can measure the emission spectrum of the autofluorescence from an unstained sample and computationally subtract it from your stained sample image. | High | - |
| Use Far-Red Dyes | Using dyes like CY5.5 that excite and emit in the far-red spectrum is inherently advantageous, as cellular autofluorescence is typically much lower in this region compared to the blue and green regions.[2] | High | [2] |
Q3: My signal is weak and fades quickly during imaging. What is happening and how can I prevent it?
Answer: This phenomenon is called photobleaching, which is the irreversible photochemical destruction of a fluorophore.[7] Cyanine dyes like CY5.5 can be susceptible to this, especially under high-intensity light. The process often involves the fluorophore entering a reactive triplet state, which can then react with oxygen to generate reactive oxygen species (ROS) that destroy the dye.
Caption: Simplified diagram of the CY5.5 photobleaching process.
To minimize photobleaching:
-
Use Antifade Mounting Media: These reagents contain chemicals that scavenge reactive oxygen species or quench the triplet state, thereby protecting the fluorophore.[2]
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest possible exposure time that still provides an adequate signal.[8]
-
Control the Chemical Environment: Ensure the imaging buffer has an optimal pH (around 7.5) for cyanine dye stability.[8]
-
Consider Alternatives: If photostability remains an issue, alternative dyes in the same spectral region, such as Alexa Fluor 647, are known for enhanced brightness and photostability.[8]
Experimental Protocols
Protocol 1: Titration of this compound to Determine Optimal Concentration
The goal is to find the lowest probe concentration that gives a strong specific signal with minimal background.[2]
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound probe. A good starting point is the manufacturer's recommendation, followed by several twofold or fivefold dilutions (e.g., 1:100, 1:200, 1:400, 1:800, 1:1600).
-
Sample Preparation: Prepare multiple identical samples (e.g., cell cultures on coverslips or tissue sections).
-
Staining: Stain each sample with a different probe concentration from your dilution series, keeping all other parameters (incubation time, temperature, washing steps) constant.
-
Include Controls:
-
Positive Control: A sample known to express the target for glucosamine (B1671600) uptake.
-
Negative Control: A sample stained with only the dilution buffer (no probe) to assess autofluorescence.
-
-
Imaging: Image all samples using the exact same acquisition settings (laser power, exposure, gain).
-
Analysis: Compare the images. Identify the concentration that provides the best signal-to-noise ratio—bright specific staining with the lowest background. This is your optimal working concentration.
Protocol 2: Standard Staining Protocol with Blocking and Washing
This protocol provides a general framework for staining with this compound.
-
Sample Preparation & Fixation:
-
Prepare cells or tissue according to your standard procedure.
-
Fix the sample. Note that aldehyde fixatives can increase autofluorescence.[1] Consider optimizing fixation time and concentration to the minimum required.
-
-
Permeabilization (if required): If targeting intracellular components, permeabilize the cell membranes (e.g., with 0.2% Tween-20 in PBS for 5-10 minutes).
-
Blocking:
-
Probe Incubation:
-
Dilute the this compound probe to its optimal concentration (determined in Protocol 1) in the blocking buffer.
-
Incubate the sample with the diluted probe for the recommended time and temperature.
-
-
Washing:
-
Counterstaining & Mounting:
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Mount the sample using an antifade mounting medium to prevent photobleaching.[2]
-
-
Imaging: Acquire images using optimized settings. Always include an unstained control and a "no probe" control to accurately assess background and autofluorescence.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Challenges with Background Fluorescence [visikol.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting low signal with Glucosamine-CY5.5
Welcome to the technical support center for Glucosamine-CY5.5. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, particularly low fluorescence signal, encountered when working with this near-infrared (NIR) probe. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help optimize your experiments for robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal spectral properties of this compound?
This compound utilizes the cyanine (B1664457) 5.5 (Cy5.5) fluorophore. For optimal signal detection, your imaging system's excitation source and emission filters should be closely matched to the spectral profile of Cy5.5. A significant mismatch can be a primary cause of low signal.
Table 1: Spectral Properties of Cyanine-5.5 (Cy5.5)
| Property | Wavelength (nm) | Recommended Laser Line (nm) | Recommended Emission Filter |
| Excitation Maximum | ~683 | 647, 680 | ~703 nm (or equivalent bandpass/longpass) |
| Emission Maximum | ~703 | N/A | ~703 nm (or equivalent bandpass/longpass) |
Data based on typical Cy5.5 spectral characteristics.[1]
Q2: How should I properly store and handle my this compound probe?
Proper storage is critical to maintaining the probe's fluorescence and functionality. Improper handling is a frequent cause of probe degradation and subsequent low signal.[2]
Table 2: Recommended Storage and Handling for this compound
| Form | Storage Temperature | Storage Conditions | Handling Recommendations |
| Lyophilized Powder | -20°C | Protect from light and moisture.[3] | Warm to room temperature before opening to prevent condensation. |
| Stock Solution | -20°C | Aliquot into single-use volumes in a suitable anhydrous solvent (e.g., DMSO, DMF). Protect from light.[3] | Avoid repeated freeze-thaw cycles which can degrade the fluorophore.[2] Stock solutions are often stable for up to 6 months. |
Q3: My signal is very weak or completely absent. Where should I start troubleshooting?
A weak or absent signal can stem from issues with the probe itself, the experimental protocol, or the imaging setup.[4] A systematic approach is the best way to identify the problem. Start by verifying your probe's handling and storage, then move to your experimental parameters like concentration and incubation time, and finally, confirm your microscope and detector settings are optimal for Cy5.5.
Q4: How can I minimize photobleaching of the Cy5.5 dye?
Photobleaching is the irreversible photodegradation of the fluorophore, leading to signal loss upon exposure to excitation light.[3][4] This is a common issue with all fluorescent probes.
Key strategies to minimize photobleaching include:
-
Reduce Excitation Intensity: Use the lowest possible laser power that provides a detectable signal.[3]
-
Minimize Exposure Time: Use the shortest detector exposure times necessary for image acquisition.[3][4]
-
Use Antifade Reagents: Mount your sample in a commercial antifade mounting medium, which can reduce the rate of photobleaching.[3][4]
-
Image Efficiently: Avoid unnecessary or prolonged illumination of the sample when not actively acquiring data.[4]
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving the most common cause of poor results: a low signal-to-noise ratio.
Caption: A decision tree for troubleshooting low signal with this compound.
Guide 1: Troubleshooting Very Weak or No Fluorescence Signal
Problem Area: Probe Integrity & Handling
-
Possible Cause: The probe was stored improperly, exposed to light, or subjected to multiple freeze-thaw cycles.[2]
-
Possible Cause: The probe concentration is too low.[4][5]
-
Solution: The optimal concentration can vary significantly between cell types and experimental conditions. Perform a concentration titration to determine the ideal dilution that provides a bright signal with low background.[2]
-
-
Possible Cause: The probe has chemically degraded.
-
Solution: If you suspect degradation, you can check the absorbance and fluorescence emission spectra of your stock solution using a spectrophotometer or plate reader. Compare the spectra to the specifications provided by the manufacturer. A significant shift or decrease in the emission peak is a sign of degradation.
-
Problem Area: Experimental Protocol
-
Possible Cause: Insufficient incubation time or suboptimal temperature.
-
Solution: Ensure you are incubating the probe with your sample for a sufficient amount of time to allow for cellular uptake and binding. This may require optimization (e.g., testing 30, 60, and 120-minute time points). Perform incubations at a temperature suitable for your biological sample (e.g., 37°C for live mammalian cells).
-
-
Possible Cause: Interference from buffer components.
-
Solution: The fluorescence of Cy5.5 is generally stable across a pH range of 3 to 10.[3] However, ensure your buffer's pH is compatible with your biological sample. Avoid using media with high levels of autofluorescent components (e.g., phenol (B47542) red, riboflavin) during imaging. If possible, replace the cell culture media with a clear, buffered salt solution (like DPBS) or a specialized low-fluorescence imaging medium before acquiring images.[6]
-
-
Possible Cause: Low target expression or poor cell health.
-
Solution: Glucosamine (B1671600) uptake can vary between cell types. Confirm that your cell model expresses glucose transporters, which facilitate glucosamine uptake.[7] Ensure cells are healthy and not overly confluent, as this can affect metabolic activity and probe uptake.
-
Problem Area: Imaging & Instrumentation
-
Possible Cause: Incorrect microscope filter sets or laser lines.[2][5]
-
Possible Cause: Suboptimal detector settings.[6]
-
Possible Cause: Using an objective with a low numerical aperture (NA).
-
Solution: A high NA objective collects more light and will produce a brighter image. Whenever possible, use an objective with a high NA for fluorescence imaging.[3]
-
Experimental Protocols
Protocol 1: General Staining of Live Cells with this compound
This protocol provides a general starting point for staining live, adherent cells. Optimization will likely be required.
Caption: A typical experimental workflow for live-cell staining.
Methodology:
-
Cell Preparation: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a fresh working solution of this compound by diluting the stock solution in a warm, serum-free medium or a buffered salt solution (e.g., HBSS). The final concentration should be determined by titration, but a starting range of 1-10 µM is common.
-
Staining: Aspirate the culture medium from the cells and gently wash once with warm PBS. Add the probe working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a light-protected environment for a predetermined time (e.g., 30-60 minutes).
-
Washing: Aspirate the staining solution and wash the cells gently 2-3 times with a warm buffer to remove the unbound probe.
-
Imaging: Add a clear, colorless imaging buffer to the cells. Image the cells immediately on a fluorescence microscope equipped with appropriate lasers and filters for Cy5.5.[5]
References
- 1. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. D-Glucosamine Conjugation Accelerates the Labeling Efficiency of Quantum Dots in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
Glucosamine-CY5.5 photostability and bleaching issues
Welcome to the technical support center for Glucosamine-Cy5.5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the photostability and potential bleaching issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, Cy5.5, which results in the loss of its ability to fluoresce.[1] This fading of your fluorescent signal is a common issue in fluorescence microscopy and is primarily caused by prolonged exposure to high-intensity excitation light.[2] The energy from the light can induce chemical changes in the dye molecule, rendering it non-fluorescent.
Q2: How does the conjugation of glucosamine (B1671600) to Cy5.5 affect its photostability?
A2: Currently, there is limited specific data directly examining the photostability of this compound conjugates. However, the fundamental photobleaching characteristics are primarily determined by the Cy5.5 dye itself. The local chemical environment can influence photostability, so the addition of a glucosamine moiety could potentially have a minor effect, though significant alterations are not generally expected.[3] Factors such as the conjugation chemistry and the final conformation of the conjugate may play a role.
Q3: What are the key factors that influence the rate of photobleaching for my this compound?
A3: Several factors can accelerate the photobleaching of your this compound probe:
-
Light Intensity: Higher excitation light intensity increases the rate of photobleaching.[4]
-
Exposure Duration: The longer your sample is exposed to the excitation light, the more photobleaching will occur.[5]
-
Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that chemically attack and destroy the Cy5.5 fluorophore.[2]
-
Local Environment: The pH and chemical composition of your sample medium can also affect the photostability of the dye.[6]
Q4: Can I use antifade reagents with my this compound samples?
A4: Yes, using antifade reagents is a highly recommended and effective way to reduce photobleaching.[4] These reagents are typically added to the mounting medium and work by scavenging reactive oxygen species that contribute to the destruction of the fluorophore.[1] Popular choices include ProLong™ Gold and VECTASHIELD®.[2]
Q5: Are there more photostable alternatives to Cy5.5?
A5: Yes, several alternative near-infrared dyes are available that offer improved photostability compared to Cy5.5. Dyes such as the Alexa Fluor and DyLight series are known for their enhanced brightness and resistance to photobleaching.[7][8] If persistent photobleaching is compromising your experiments, considering a more robust dye for conjugation to glucosamine may be a viable solution.
Troubleshooting Guide
If you are experiencing rapid signal loss or bleaching with your this compound, follow these steps to diagnose and mitigate the issue.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid fading of fluorescence signal during initial imaging. | High excitation light intensity. | Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light.[2][4] |
| Signal diminishes over the course of a time-lapse experiment. | Cumulative light exposure. | Decrease the frequency of image acquisition. Use the shortest possible exposure time for your camera that still allows for clear image capture.[1] |
| Significant signal loss after storing and re-imaging the sample. | Improper storage. | Store your stained samples protected from light, for example, in a dark box or wrapped in foil.[5] |
| Inconsistent fluorescence intensity across the field of view. | Uneven illumination or sample mounting. | Ensure your microscope's light path is properly aligned. When mounting, ensure an even layer of mounting medium and avoid air bubbles.[9] |
| High background noise obscuring the faded signal. | Autofluorescence or non-specific binding. | Include an unstained control to assess autofluorescence. Optimize your staining protocol to reduce non-specific binding of the this compound probe.[9] |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol allows for a quantitative assessment of the photobleaching rate of your this compound conjugate under your specific experimental conditions.
Materials:
-
This compound stained sample (e.g., cells or tissue)
-
Fluorescence microscope with a suitable laser line for Cy5.5 (e.g., 633 nm or 640 nm)
-
Image analysis software (e.g., ImageJ/Fiji)
Methodology:
-
Sample Preparation: Prepare your biological sample stained with this compound according to your standard protocol.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to stabilize.
-
Select the appropriate filter set for Cy5.5.
-
Set the excitation light intensity and camera exposure time to your typical imaging parameters.
-
-
Image Acquisition:
-
Locate a region of interest on your sample.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 30 seconds for a total of 10 minutes. It is crucial to maintain continuous exposure to the excitation light during this period.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Select a region of interest (ROI) containing a clear fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate of your this compound under these specific conditions.[10]
-
Protocol 2: Application of an Antifade Mounting Medium
This protocol describes the use of a commercial antifade reagent to reduce photobleaching.
Materials:
-
This compound stained sample on a microscope slide or coverslip
-
Antifade mounting medium (e.g., ProLong™ Gold)
-
Microscope slides and coverslips
-
Pipette
Methodology:
-
Sample Preparation: After completing your staining protocol with this compound, perform the final washes to remove any unbound probe.
-
Remove Excess Liquid: Carefully aspirate the final wash buffer from your coverslip or slide, being careful not to let the sample dry out completely.
-
Apply Antifade Medium: Add a small drop of the antifade mounting medium to the microscope slide.
-
Mount Coverslip: Gently lower the coverslip with your sample onto the drop of mounting medium, avoiding the formation of air bubbles.
-
Curing (if applicable): Allow the mounting medium to cure according to the manufacturer's instructions. This often involves leaving the slide at room temperature in the dark for a period of time (e.g., 24 hours).[1]
-
Imaging: Proceed with fluorescence microscopy. You should observe a significant reduction in the rate of photobleaching compared to samples mounted without an antifade reagent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Glucosamine-CY5.5 nonspecific binding reduction
Welcome to the technical support center for Glucosamine-Cy5.5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent probe consisting of a glucosamine (B1671600) molecule conjugated to a cyanine (B1664457) 5.5 (Cy5.5) dye. Glucosamine, an amino sugar, can be utilized by cells through glucose transporters, allowing for targeted delivery of the Cy5.5 fluorophore to cells with high glucose uptake, such as cancer cells.[1][2] Cy5.5 is a near-infrared (NIR) dye, which is ideal for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration compared to dyes in the visible spectrum.[3][4] Primary applications include in vitro and in vivo fluorescence imaging of tumors and other tissues with high metabolic activity.[1][2][5]
Q2: What is nonspecific binding and why is it a problem with this compound?
Nonspecific binding refers to the attachment of the this compound probe to cellular components or surfaces other than its intended target. This is a common issue with cyanine dyes like Cy5.5, which have a tendency to bind nonspecifically to various surfaces and cell types, particularly monocytes and macrophages.[6][7] This nonspecific binding can lead to high background fluorescence, which obscures the specific signal from the target, reduces the signal-to-noise ratio, and can lead to inaccurate data interpretation.[8]
Q3: What are the main causes of nonspecific binding of cyanine dye probes?
Several factors can contribute to the nonspecific binding of cyanine dye probes:
-
Hydrophobic and Ionic Interactions: The chemical structure of cyanine dyes can lead to nonspecific interactions with cellular components.[8]
-
Fc Receptor Binding: Cyanine dyes have been reported to bind to Fc receptors on the surface of immune cells like monocytes and macrophages, leading to false positive signals.[7][9][10]
-
Probe Aggregation: At higher concentrations, fluorescent probes can form aggregates that bind nonspecifically to cellular structures.[8]
-
Cellular Properties: Certain cell types, such as monocytes and macrophages, are inherently "stickier" and more prone to nonspecific binding.[6][7]
Q4: What is autofluorescence and how can it be distinguished from the specific signal?
Autofluorescence is the natural fluorescence emitted by biological materials such as collagen, NADH, and flavins when excited by light.[11][12] It can be a significant source of background noise, particularly in the blue and green spectral regions.[12] To distinguish autofluorescence from the specific signal of this compound, it is crucial to include an unstained control sample in your experiment.[5] Imaging this control under the same conditions as your stained samples will reveal the level of background autofluorescence.[5] Since Cy5.5 emits in the far-red/near-infrared region, autofluorescence is generally lower compared to the visible spectrum.[6][12]
Troubleshooting Guide
High background and nonspecific binding are common challenges when working with this compound. The following table provides a guide to troubleshoot these issues.
| Problem | Probable Cause | Recommended Solution |
| High background fluorescence across the entire sample | 1. Excessive Probe Concentration: Using too high a concentration of this compound can lead to increased nonspecific binding.[8] | Titrate the Probe: Perform a concentration-response experiment to determine the optimal probe concentration that provides a good signal-to-noise ratio. A typical starting concentration for in vitro studies can be in the low micromolar range, while in vivo doses are often in the picomole to nanomole range per mouse.[13][14] |
| 2. Autofluorescence: Natural fluorescence from the cells or tissue.[11][12] | - Unstained Control: Always include an unstained sample to assess the level of autofluorescence.[5] - Spectral Separation: Use a fluorophore in the far-red or near-infrared spectrum like Cy5.5, where autofluorescence is typically lower.[12] - Chemical Quenching: Treat fixed samples with quenching agents like sodium borohydride (B1222165) (0.1% in PBS) or Sudan Black B.[5][6] - Photobleaching: Intentionally expose the sample to the excitation light before imaging to bleach some of the autofluorescent components.[15] | |
| Nonspecific staining of certain cell types (e.g., monocytes, macrophages) | 1. Fc Receptor Binding: The Cy5.5 dye can bind to Fc receptors on immune cells.[7][9] | - Fc Receptor Block: Pre-incubate cells with an Fc receptor blocking agent.[16] This can be a commercial blocking solution, purified IgG from the same species as your sample, or serum from the species in which the secondary antibody was raised (if applicable).[16][17] For human samples, human serum or IgG is recommended.[18] - Commercial Blocking Buffers: Utilize commercially available buffers specifically designed to reduce cyanine dye binding, such as Cyanine TruStain™ or BD Pharmingen™ MonoBlock™.[6] |
| 2. Inadequate Blocking: Insufficient blocking of nonspecific binding sites. | - Optimize Blocking Buffer: Test different blocking agents. Common options include Bovine Serum Albumin (BSA) (1-5%), normal serum (5-10%), or non-fat dry milk (for western blotting).[7][19] The choice of blocker may need to be empirically determined for your specific application.[20] - Increase Blocking Time/Concentration: Increase the incubation time (e.g., to 1 hour at room temperature) or the concentration of the blocking agent.[5] | |
| Patchy or speckled staining | 1. Probe Aggregation: The this compound probe may be forming aggregates.[8] | - Centrifugation/Filtration: Spin down the probe solution at high speed or filter it through a 0.22 µm filter before use to remove aggregates. - Sonication: Briefly sonicate the probe solution to help break up aggregates. |
| 2. Inadequate Washing: Insufficient removal of unbound probe. | - Increase Wash Steps: Increase the number and duration of wash steps after probe incubation.[14] Using a buffer containing a mild detergent like Tween-20 (0.05-0.1%) can improve washing efficiency. | |
| 3. Cell Death: Dead cells can nonspecifically bind fluorescent probes.[11] | - Viability Dye: Use a viability dye to exclude dead cells from the analysis.[11] - Fresh Samples: Use freshly prepared cells or tissues whenever possible. |
Experimental Protocols
Protocol 1: In Vitro Staining of Adherent Cells with this compound
This protocol provides a general guideline for staining adherent cells. Optimal conditions should be determined empirically.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound probe
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Blocking Buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Mounting Medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture: Plate cells on a suitable imaging surface and culture until they reach the desired confluency.
-
Probe Incubation:
-
Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined by titration, starting in the range of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the probe solution and wash the cells three times with warm PBS for 5 minutes each to remove unbound probe.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce nonspecific background.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission ~675/694 nm).
-
Protocol 2: In Vivo Imaging of a Tumor Xenograft Model with this compound
This protocol provides a general workflow for in vivo imaging in a mouse model. All animal procedures must be approved by the institutional animal care and use committee.
Materials:
-
Tumor-bearing mouse model
-
This compound probe
-
Sterile, biocompatible vehicle (e.g., sterile PBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate NIR filters
Procedure:
-
Animal and Probe Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire a baseline fluorescence image before probe injection to assess autofluorescence.[21]
-
Dilute the this compound probe in a sterile vehicle. A typical starting dose is in the nanomole range per mouse, administered in a volume of 100-200 µL.[13]
-
-
Probe Administration:
-
Inject the prepared probe intravenously (i.v.) via the tail vein.[13]
-
-
Image Acquisition:
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a background area (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs.
-
Calculate the tumor-to-background ratio to evaluate targeting specificity.
-
-
Ex Vivo Imaging (Optional):
Visualizations
Signaling Pathway: Glucosamine and the NF-κB Pathway
Glucosamine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[22]
Caption: Glucosamine's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow: In Vitro Cell Staining
A typical workflow for staining adherent cells with this compound.
Caption: Workflow for in vitro staining with this compound.
Logical Relationship: Troubleshooting Nonspecific Binding
A flowchart to guide the troubleshooting process for high background fluorescence.
Caption: Troubleshooting flowchart for nonspecific binding issues.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Fc Blocking | McGovern Medical School [med.uth.edu]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. southernbiotech.com [southernbiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. biotium.com [biotium.com]
- 15. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. fcslaboratory.com [fcslaboratory.com]
- 17. Elimination of erroneous results in flow cytometry caused by antibody binding to Fc receptors on human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 21. benchchem.com [benchchem.com]
- 22. Strategies to minimize background autofluorescence in live mice during noninvasive fluorescence optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glucosamine-CY5.5 Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Glucosamine-CY5.5 in cellular uptake studies. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake in cells?
A1: this compound, a fluorescently labeled glucosamine (B1671600) analog, is primarily taken up by cells through glucose transporters (GLUTs).[1][2] GLUT1 is a common transporter involved in this process.[1] The glucosamine moiety of the conjugate is recognized by these transporters, facilitating its entry into the cell.
Q2: How does incubation time affect the uptake of this compound?
A2: The cellular uptake of fluorescent glucosamine analogs is time-dependent. Generally, the fluorescence intensity within cells increases with longer incubation times as more of the probe is transported into the cytoplasm.[3] However, the uptake may reach a plateau after a certain period due to saturation of the transporters or the establishment of an equilibrium between uptake and efflux.
Q3: What is the expected subcellular localization of this compound?
A3: Following uptake, this compound is expected to be distributed throughout the cytoplasm.[3] Studies with similar near-infrared fluorescent glucosamine probes have shown a granular pattern of distribution within the cytoplasm, with no accumulation in the nucleus.[3]
Q4: Can I use this compound for in vivo imaging?
A4: Yes, near-infrared fluorescent probes linked to glucosamine have been successfully used for in vivo imaging of tumors. The glucosamine conjugate can lead to higher tumor-specific uptake and good retention characteristics.[3]
Experimental Protocols
Protocol 1: In Vitro this compound Uptake Assay using Fluorescence Microscopy
This protocol is adapted from methodologies for fluorescent glucose analog uptake assays.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., cancer cell line)
-
96-well imaging plate or chamber slides
-
Fluorescence microscope with appropriate filter sets for CY5.5 (Excitation/Emission ~678/703 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate or chamber slides at a density that will allow them to reach 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Serum Starvation (Optional but Recommended): To upregulate glucose transporters, wash the cells twice with warm PBS and then incubate in serum-free medium for 2-4 hours.[4]
-
Probe Incubation:
-
Prepare a working solution of this compound in serum-free medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the starvation medium and add the this compound working solution to the cells.
-
Incubate for various time points (e.g., 15 min, 30 min, 1 hour, 2 hours, 4 hours) at 37°C.
-
-
Washing:
-
To terminate the uptake, remove the probe solution.
-
Wash the cells three times with ice-cold PBS to remove extracellular this compound.[4]
-
-
Imaging:
-
Add fresh PBS or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate CY5.5 filter set.
-
Acquire images using consistent settings (e.g., exposure time, gain) for all time points to allow for accurate comparison.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to measure the mean fluorescence intensity per cell or per defined region of interest.
-
Plot the mean fluorescence intensity against the incubation time to determine the uptake kinetics.
-
Data Presentation
The following table summarizes hypothetical quantitative data for this compound uptake over a 4-hour period, as would be obtained from the protocol above. The data is presented as Mean Fluorescence Intensity (MFI) in arbitrary units (a.u.).
| Incubation Time | Mean Fluorescence Intensity (MFI) (a.u.) | Standard Deviation |
| 0 min | 5.2 | 0.8 |
| 15 min | 25.8 | 3.1 |
| 30 min | 55.1 | 5.9 |
| 1 hour | 98.6 | 10.2 |
| 2 hours | 155.3 | 15.8 |
| 4 hours | 195.7 | 20.1 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No or very low fluorescence signal | 1. Incorrect filter set for CY5.5.2. Low expression of glucose transporters in the cell line.3. This compound concentration is too low.4. Incubation time is too short. | 1. Ensure the microscope's filter set is appropriate for CY5.5 (Ex/Em ~678/703 nm).2. Use a positive control cell line known to have high GLUT expression. Consider serum starvation to upregulate transporters.[4]3. Perform a concentration titration to find the optimal probe concentration.4. Increase the incubation time. |
| High background fluorescence | 1. Incomplete washing.2. Autofluorescence of the cell culture medium or plate. | 1. Ensure thorough and consistent washing with ice-cold PBS after incubation.[4]2. Use a phenol (B47542) red-free medium for the experiment. Image a well with no cells to determine the background from the plate and medium. |
| Inconsistent results between wells/replicates | 1. Uneven cell seeding.2. Variation in incubation times.3. "Edge effects" in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding and verify even cell distribution.[4]2. Stagger the addition and removal of reagents to maintain consistent incubation times for all wells.[4]3. Avoid using the outer wells of the plate for critical experiments; fill them with sterile PBS or medium instead.[4] |
| Cell death or changes in morphology | 1. This compound is cytotoxic at the concentration used.2. Stress from prolonged incubation or washing steps. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound.2. Minimize the duration of incubation in serum-free media and handle cells gently during washing steps. |
Visualizations
Caption: Experimental workflow for this compound uptake assay.
Caption: GLUT1-mediated uptake of this compound.
References
- 1. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose transporter 2‑transported glucosamine inhibits glycolysis in cancer cell lines through competition with glucose for hexokinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Glucosamine-CY5.5 signal quenching and prevention
Welcome to the technical support center for Glucosamine-Cy5.5. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments using this fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a fluorescent probe consisting of a glucosamine (B1671600) molecule conjugated to the cyanine (B1664457) dye, Cy5.5. Glucosamine, a glucose analog, can facilitate the uptake of the probe into cells, particularly those with high glucose transporter (GLUT) expression, such as many cancer cells. Cy5.5 is a near-infrared (NIR) dye with excitation and emission maxima around 675 nm and 694 nm, respectively.[1][2] This makes it ideal for deep-tissue in vivo imaging and other applications where minimizing background autofluorescence is critical.[3]
Primary applications include:
-
In vivo and in vitro imaging of cells with high glucose uptake.
-
Tracking the biodistribution of glucosamine-targeted molecules.[4]
-
Visualizing drug delivery and accumulation in target tissues.[2]
Q2: How should I store my this compound probe?
Proper storage is crucial to maintain the stability and fluorescence of your probe. Lyophilized probes should be stored at -20°C in the dark and protected from moisture.[5] For reconstituted probes, it is recommended to resuspend in a buffer at pH 7.0, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C.[4] Some cyanine dyes, including Cy5.5, can degrade at a pH above 7.0.[4] Always protect the probe from light to prevent photobleaching.[5][6]
Q3: What are the optimal excitation and emission settings for Cy5.5?
The optimal spectral properties for Cy5.5 are:
For imaging, it is recommended to use a laser line for excitation around 633 nm or 640 nm and an emission filter that captures the peak emission, typically a long-pass filter around 660 nm.[7]
Q4: Is the fluorescence of Cy5.5 sensitive to pH?
The fluorescence intensity of the core Cy5.5 dye is generally stable and insensitive to pH in the range of 3 to 10.[8] However, the chemical environment immediately surrounding the dye can influence its fluorescence. For this compound, it is important to consider the pH of the specific cellular compartments it may localize to.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Troubleshooting Step |
| Incorrect Filter/Laser Settings | Verify that the excitation and emission settings on your imaging system are appropriate for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).[1] |
| Probe Degradation | Ensure the probe has been stored correctly (at -20°C, protected from light and moisture).[5] Avoid multiple freeze-thaw cycles.[6] Prepare fresh dilutions for each experiment. |
| Low Probe Concentration | Optimize the concentration of the this compound probe. Perform a titration to find the optimal concentration for your specific application. |
| Inefficient Cellular Uptake | Confirm that your target cells have sufficient glucose transporter expression. The uptake of this compound is dependent on these transporters. |
| Signal Quenching | See the "Signal Quenching and Prevention" section below for detailed causes and solutions. |
Problem 2: High Background Fluorescence
| Possible Cause | Troubleshooting Step |
| Autofluorescence | Acquire a baseline image of your sample before adding the this compound probe to assess the level of natural autofluorescence.[4] |
| Non-specific Binding | Ensure adequate washing steps are performed after incubation with the probe to remove any unbound conjugate.[9] |
| Impure Probe | Use a high-quality, purified this compound conjugate. Unconjugated Cy5.5 dye can contribute to background signal. |
Problem 3: Rapid Signal Loss (Photobleaching)
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Minimize the exposure of your sample to the excitation light. Reduce the laser power and/or the exposure time during image acquisition.[7] |
| Absence of Antifade Reagents | For fixed samples, use a commercially available antifade mounting medium.[1] |
| Presence of Reactive Oxygen Species (ROS) | ROS can accelerate photobleaching. Consider using an oxygen scavenging system for in vitro experiments.[10] |
Signal Quenching and Prevention
Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity. Understanding the mechanisms of quenching is key to preventing signal loss.
Mechanisms of Cy5.5 Signal Quenching
-
Self-Quenching (Aggregation): At high concentrations or high degrees of labeling on a carrier molecule, Cy5.5 molecules can interact with each other, leading to the formation of non-fluorescent aggregates (H-dimers).[11] This is a common issue with cyanine dyes.
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2] Cy5.5 is relatively photostable, but prolonged or high-intensity illumination will lead to signal degradation.[12][13]
-
Environmental Quenching: The fluorescence of Cy5.5 can be quenched by its local environment. This includes interactions with certain biomolecules, such as tryptophan, or the presence of quenching agents.
-
Chemical Quenching: Specific chemical reagents can quench Cy5.5 fluorescence. For example, the reducing agent tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can reversibly quench Cy5 by forming a non-fluorescent adduct.[14]
Strategies for Prevention
-
Optimize Labeling Ratios: When conjugating this compound to other molecules (e.g., nanoparticles, antibodies), optimize the degree of labeling (DOL) to avoid self-quenching. A lower DOL often results in a brighter overall conjugate.
-
Use Antifade Reagents: For microscopy of fixed samples, always use a mounting medium containing an antifade reagent to protect against photobleaching.[1]
-
Oxygen Scavengers: In single-molecule or long-term imaging experiments, the use of an oxygen scavenging system (e.g., glucose oxidase/catalase) can significantly improve photostability.[15]
-
Control the Chemical Environment: Be aware of the components in your buffers and media. Avoid known quenching agents unless they are part of the experimental design.
-
Minimize Light Exposure: Protect the probe and stained samples from ambient light. During imaging, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[7]
Quantitative Data
The following tables summarize key quantitative data for Cy5.5 to aid in experimental design and troubleshooting.
Table 1: Photophysical Properties of Cy5.5
| Property | Value | Reference(s) |
| Excitation Maximum (nm) | ~675 | [1] |
| Emission Maximum (nm) | ~694 | [1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | [16] |
| Fluorescence Quantum Yield (in PBS) | ~0.27 | [16] |
Table 2: Photostability of Cy5.5 Under Continuous Illumination
| Fluorophore | % Initial Fluorescence Retained (after 95s) | Reference(s) |
| Cy5 | ~55% | [17] |
| Alexa Fluor 647 | ~80% | [17] |
Note: This data is from a comparative study and illustrates the relative photostability. Actual photobleaching rates will depend on the specific experimental conditions (e.g., laser power, buffer composition).
Table 3: Effect of Photoprotection Systems on Cy5 Photobleaching Rate
| Photoprotection System | Photobleaching Rate Constant (s⁻¹) | Reference(s) |
| Buffer alone | 24.7 | [15] |
| GGO (Glucose Oxidase) | 5.04 | [15] |
| GGO + Trolox | 1.33 | [15] |
| GGO + TSQ | 0.86 | [15] |
| PCA (Protocatechuic Acid) | 1.62 | [15] |
| PCA + Trolox | 1.23 | [15] |
GGO and PCA are oxygen scavenging systems. Trolox and TSQ are triplet state quenchers.
Experimental Protocols
Protocol 1: In Vitro Cell Staining and Imaging
This protocol provides a general workflow for staining adherent cells with this compound.
-
Cell Culture: Plate cells on glass coverslips or in an imaging-compatible plate and grow to the desired confluency.
-
Probe Incubation:
-
Prepare a working solution of this compound in a serum-free medium or appropriate buffer. The optimal concentration should be determined empirically (start with a range of 1-10 µM).
-
Remove the culture medium, wash the cells once with warm PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Washing: Remove the probe solution and wash the cells 2-3 times with warm PBS to remove unbound probe.
-
Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Mounting and Imaging:
-
If fixed, wash again with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate Cy5.5 filter sets.
-
Protocol 2: In Vivo Imaging in a Mouse Model
This protocol outlines a general procedure for in vivo imaging using this compound.
-
Animal Preparation:
-
Use mice bearing subcutaneous tumors or another model relevant to your research.
-
To reduce autofluorescence, feed the mice a chlorophyll-free diet for at least one week prior to imaging.[4]
-
Anesthetize the mouse using a suitable method (e.g., isoflurane).
-
-
Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to assess autofluorescence levels.[4]
-
Probe Administration:
-
Dissolve this compound in sterile PBS or another appropriate vehicle.
-
Inject the probe intravenously (i.v.) via the tail vein. A typical dose might be 1-2 nmol per mouse, but this should be optimized.[4]
-
-
Dynamic Imaging:
-
Image the mouse at various time points post-injection (e.g., 30 min, 1h, 4h, 24h) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.[12]
-
Use an in vivo imaging system with the correct excitation laser/filter (e.g., 640 nm) and emission filter (e.g., 680 nm).[4]
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a background region (e.g., muscle).
-
Quantify the fluorescence intensity in the ROIs at each time point to determine the signal-to-background ratio.
-
Visualizations
Caption: Workflow for in vitro cell staining with this compound.
Caption: Troubleshooting logic for low fluorescence signal issues.
Caption: Relationship between quenching causes and prevention strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. A highly selective fluorescent sensor for glucosamine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterisation of glucosamine-NSAID bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cy5.5-Annexin V - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
Validating Glucosamine-Cy5.5 Targeting Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the targeting specificity of Glucosamine-Cy5.5, a near-infrared (NIR) fluorescent probe. By leveraging experimental data from analogous glucosamine-based imaging agents, this document outlines key validation experiments, presents comparative data, and offers detailed protocols to assess the performance of this compound against other alternatives.
Introduction to Glucosamine-Based Targeting
Glucosamine (B1671600) is a promising targeting moiety for delivering imaging agents to cells with high glucose uptake, such as cancer cells. This is due to the overexpression of glucose transporters (GLUTs) on the surface of many tumor cells. Fluorescently labeling glucosamine, for instance with Cyanine5.5 (Cy5.5), creates a probe that can be visualized in vitro and in vivo to study cellular metabolism and outline tumor margins. The validation of the targeting specificity of such probes is critical to ensure that the observed fluorescence signal is a true representation of the intended biological target.
Comparative Analysis of Glucosamine-Based Probes
Table 1: In Vivo Tumor-to-Normal Tissue (T/N) Ratios of Glucosamine-NIR Probes
| Probe | Tumor Model | Time Post-Injection (hours) | Tumor-to-Muscle Ratio | Reference |
| cypate-GlcN | PC3-luc Prostate Cancer Xenograft | 24 | ~2 | [1] |
| cypate-2GlcN | PC3-luc Prostate Cancer Xenograft | 24 | ~4 | [1] |
| IR-2 (Glucosamine-NIR Probe) | MDA-MB-231 Breast Cancer Xenograft | 8 | >5 | [2] |
Note: Higher T/N ratios indicate better tumor-specific accumulation.
Table 2: In Vitro Cellular Uptake of Fluorescent Glucosamine Analogs
| Probe | Cell Line | Key Finding | Reference |
| cypate-2GlcN | PC3-luc | Significantly higher uptake than cypate-GlcN and cypate (B1246621) alone. | [1] |
| IR-1 and IR-2 | MDA-MB-231, MDA-MB-435, MCF-7 | Faster lysosome labeling rates in highly aggressive breast cancer cells. | [2] |
| 2-NBDG | L929 fibroblasts | Uptake may occur independently of known glucose transporters. | [3] |
Experimental Protocols for Specificity Validation
To validate the targeting specificity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Cellular Uptake and Competitive Inhibition Assay
This assay determines if the uptake of this compound is mediated by glucose transporters.
Protocol:
-
Cell Culture: Plate cancer cells known to overexpress GLUTs (e.g., MDA-MB-231, PC3) in a 96-well plate and grow overnight.
-
Pre-incubation with Inhibitors: For competitive inhibition, pre-incubate cells with an excess of a competitive substrate, such as D-glucose, D-glucosamine, or N-acetyl-D-glucosamine, for 1 hour.[1] A non-competing sugar like L-glucose should be used as a negative control.
-
Probe Incubation: Add this compound to the wells (with and without inhibitors) at a predetermined concentration (e.g., 1-10 µM) and incubate for 1-4 hours.
-
Washing: Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound probe.
-
Imaging and Quantification: Acquire fluorescent images using a fluorescence microscope or a plate reader. The fluorescence intensity per cell or per well is then quantified. A significant decrease in fluorescence in the presence of competing substrates indicates specific uptake.
In Vivo Optical Imaging and Biodistribution
This experiment assesses the tumor-targeting ability and overall biodistribution of this compound in a living organism.
Protocol:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells (e.g., MDA-MB-231).
-
Probe Administration: Once tumors reach a suitable size, intravenously inject this compound at a specific dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging.
-
Competitive Inhibition (In Vivo): To confirm specificity, a cohort of mice can be pre-injected with a high dose of D-glucosamine or D-glucose 30 minutes prior to the administration of this compound.[1]
-
Ex Vivo Biodistribution: At the final time point, euthanize the mice and excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle). Image the excised tissues to quantify the fluorescence intensity in each organ. The tumor-to-muscle or tumor-to-other organ ratios are then calculated.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the proposed mechanism of this compound targeting.
In Vitro Competitive Inhibition Workflow
In Vivo Targeting and Biodistribution Workflow
Proposed Mechanism of this compound Targeting
Conclusion
Validating the targeting specificity of this compound is paramount for its reliable use in research and potential clinical applications. The experimental framework provided in this guide, based on data from analogous glucosamine-based probes, offers a robust methodology for this validation process. By performing in vitro competitive uptake assays and in vivo biodistribution studies, researchers can generate the necessary data to confirm the GLUT-mediated uptake of this compound and compare its performance against existing imaging agents. The provided protocols and diagrams serve as a practical resource for designing and executing these critical validation studies.
References
- 1. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosamine-Bound Near-Infrared Fluorescent Probes with Lysosomal Specificity for Breast Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Blocking Experiments for Glucosamine-Cy5.5 Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glucosamine-Cy5.5 and other fluorescent glucose analogs for cellular uptake studies, with a focus on the design and interpretation of blocking experiments. Experimental data and detailed protocols are provided to assist researchers in selecting the appropriate tools and methodologies for their specific needs.
Introduction to Fluorescent Glucose Analogs
Fluorescently-labeled glucose analogs are invaluable tools for visualizing glucose uptake in living cells and organisms. They offer a safer and often more convenient alternative to radiolabeled glucose tracers. However, the choice of the fluorescent probe can significantly impact the experimental outcome and its interpretation. This guide focuses on this compound, a near-infrared (NIR) fluorescent probe, and compares its uptake mechanism with other commonly used analogs, particularly 2-NBDG. A critical aspect of using these analogs is to determine the specificity of their uptake, which is typically assessed through blocking experiments.
This compound: A Question of Uptake Mechanism
Glucosamine (B1671600), a naturally occurring amino sugar, is known to be transported into cells via glucose transporters (GLUTs). However, the conjugation of a large fluorophore like Cy5.5 to glucosamine raises questions about its primary uptake mechanism. Emerging evidence for other bulky fluorescent glucose analogs, such as 2-NBDG, suggests that their uptake is largely independent of GLUT transporters. Given that the Cy5.5 dye is considerably larger than the NBD fluorophore, it is highly probable that this compound uptake is also not mediated by GLUTs. This has significant implications for the design of blocking experiments, as traditional GLUT inhibitors may not be effective.
One study has explicitly mentioned that the uptake of a Cy5.5 glucosamine conjugate was not specific to glucose transporters (GLUTs). This suggests that alternative uptake pathways, such as endocytosis, may be involved for such large probes.
Comparison of Fluorescent Glucose Analogs
The selection of a fluorescent glucose analog should be based on its specific experimental application. The table below provides a comparison of this compound with other alternatives.
| Feature | This compound | 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose) | Radiolabeled 2-Deoxyglucose (e.g., [3H]-2-DG) |
| Fluorophore | Cyanine5.5 | Nitrobenzoxadiazole | None (Radioisotope) |
| Excitation/Emission (nm) | ~675 / ~694 | ~465 / ~540 | N/A |
| Imaging Modality | Near-Infrared Fluorescence | Green Fluorescence | Scintillation Counting / Autoradiography |
| Probable Uptake Mechanism | GLUT-independent (e.g., endocytosis) | Primarily GLUT-independent | GLUT-dependent |
| Key Advantage | Deep tissue imaging in vivo due to NIR fluorescence. | Widely used and characterized for in vitro studies. | Gold standard for quantifying glucose uptake via GLUTs. |
| Key Disadvantage | Uptake mechanism is likely not representative of physiological glucose transport. | Uptake is not inhibited by excess glucose or GLUT inhibitors, questioning its validity as a direct glucose uptake marker.[1][2] | Requires handling of radioactive materials and specialized equipment. |
Experimental Protocols for Blocking Uptake
To investigate the uptake mechanism of this compound, a series of blocking experiments should be performed. The following protocols provide a general framework that can be adapted to specific cell types and experimental conditions.
Protocol 1: General Fluorescent Glucose Analog Uptake Assay
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 96-well black, clear-bottom plates for fluorescence microscopy/plate reader)
-
This compound or other fluorescent glucose analog
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free cell culture medium
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and grow to desired confluency.
-
Wash the cells twice with warm PBS to remove any residual glucose.
-
Starve the cells by incubating them in glucose-free medium for 30-60 minutes at 37°C.
-
Add the fluorescent glucose analog (e.g., 10-50 µM this compound) to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C. This incubation time should be optimized for each cell line and probe.
-
Remove the probe-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular probe.
-
Add fresh PBS or imaging buffer to the wells.
-
Quantify the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometry.
Protocol 2: Blocking Experiment with GLUT Inhibitors
This experiment aims to determine if this compound uptake is mediated by glucose transporters.
Materials:
-
All materials from Protocol 1
-
GLUT inhibitor stock solution (e.g., Cytochalasin B, WZB-117, BAY-876)
-
Unlabeled D-glucose (for competition assay)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-incubate the cells with the GLUT inhibitor (e.g., 10-20 µM Cytochalasin B) or a high concentration of unlabeled D-glucose (e.g., 25-50 mM) in glucose-free medium for 30-60 minutes at 37°C. A vehicle control (e.g., DMSO) should be run in parallel.
-
Without removing the inhibitor/competitor, add this compound to the medium at the desired concentration.
-
Incubate for the optimized time as determined in Protocol 1.
-
Follow steps 5-7 of Protocol 1 to wash the cells and quantify fluorescence.
Expected Outcome: If this compound uptake is GLUT-independent, there will be no significant difference in fluorescence intensity between the control and inhibitor/competitor-treated cells.
Protocol 3: Blocking Experiment with Endocytosis Inhibitors
This experiment explores the possibility of endocytosis as an uptake mechanism for this compound.
Materials:
-
All materials from Protocol 1
-
Endocytosis inhibitor stock solutions (e.g., Chlorpromazine for clathrin-mediated endocytosis, Genistein for caveolae-mediated endocytosis, Amiloride for macropinocytosis)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Pre-incubate the cells with the endocytosis inhibitor at an optimized concentration in glucose-free medium for 30-60 minutes at 37°C. A vehicle control should be run in parallel.
-
Without removing the inhibitor, add this compound to the medium.
-
Incubate for the optimized time.
-
Follow steps 5-7 of Protocol 1 to wash the cells and quantify fluorescence.
Expected Outcome: A significant decrease in fluorescence intensity in the inhibitor-treated cells compared to the control would suggest the involvement of that specific endocytic pathway in this compound uptake.
Visualizing Experimental Workflows and Pathways
Signaling Pathway: Competitive Inhibition of GLUT-mediated Uptake
Caption: Hypothetical GLUT-mediated uptake of this compound and its inhibition.
Experimental Workflow: Blocking Experiment
References
Unveiling Cellular Landscapes: A Comparative Guide to Co-localization Studies with Glucosamine-Cy5.5 and Organelle Markers
For researchers, scientists, and drug development professionals, understanding the subcellular journey of therapeutic and diagnostic agents is paramount. Glucosamine-Cy5.5, a near-infrared (NIR) fluorescent probe, has emerged as a valuable tool for targeting and imaging specific cellular populations, particularly cancer cells, due to their heightened glucose metabolism. This guide provides a comprehensive comparison of this compound's performance in co-localization studies with key organelle markers, offering supporting experimental data and detailed protocols to facilitate its application in your research.
Glucosamine (B1671600), a glucose analog, is readily taken up by cells through glucose transporters (GLUTs), which are often overexpressed in cancer cells.[1][2] By conjugating glucosamine to the Cy5.5 cyanine (B1664457) dye, a fluorophore with excitation and emission wavelengths in the near-infrared spectrum (approximately 675 nm and 694 nm, respectively), researchers can leverage this targeted uptake for in vivo and in vitro imaging.[3] The NIR properties of Cy5.5 are particularly advantageous for biological imaging due to reduced autofluorescence from biological tissues and deeper tissue penetration.[4]
This guide will delve into the co-localization of this compound with markers for lysosomes, mitochondria, the endoplasmic reticulum (ER), and the Golgi apparatus, providing a framework for understanding its intracellular trafficking and potential sites of action.
Performance Comparison: this compound vs. Alternative Probes
While this compound offers targeted delivery, a variety of other probes are available for live-cell imaging of organelles. The choice of probe depends on the specific experimental goals, including the target organelle, desired spectral properties, and whether targeted delivery is required.
| Probe | Target | Targeting Mechanism | Fluorophore | Excitation/Emission (nm) | Key Advantages |
| This compound | Primarily Lysosomes in cancer cells | Glucose Transporter (GLUT)-mediated uptake | Cy5.5 (NIR) | ~675 / ~694 | Targeted delivery to high-glucose-uptake cells; NIR properties for in vivo imaging. |
| LysoTracker™ Red DND-99 | Lysosomes | Accumulation in acidic compartments | Red fluorescent dye | ~577 / ~590 | High selectivity for acidic organelles. |
| MitoTracker™ Red CMXRos | Mitochondria | Sequestration based on mitochondrial membrane potential | Red fluorescent dye | ~579 / ~599 | Stains mitochondria in live cells; retained after fixation. |
| ER-Tracker™ Green | Endoplasmic Reticulum | Binds to sulfonylurea receptors of ATP-sensitive K+ channels | Green fluorescent dye (BODIPY™ FL) | ~504 / ~511 | Highly selective for the ER in live cells. |
| NBD C6-Ceramide | Golgi Apparatus | Metabolically incorporated into Golgi membranes | Green fluorescent dye (NBD) | ~466 / ~536 | Stains the Golgi apparatus in live cells. |
Co-localization Analysis with Organelle Markers
Co-localization studies are essential to determine the specific subcellular compartments where this compound accumulates. This is typically achieved by co-staining cells with this compound and a fluorescent marker specific to the organelle of interest. The degree of overlap between the two fluorescent signals is then quantified.
| Organelle Marker | Co-localization with this compound (Expected) | Pearson's Correlation Coefficient (PCC) (Hypothetical) | Manders' Overlap Coefficient (MOC) (Hypothetical) | Rationale for Co-localization |
| LysoTracker™ Red | High | 0.85 ± 0.05 | 0.90 ± 0.04 | Glucosamine-conjugated probes have been shown to accumulate in lysosomes, likely due to their involvement in the biosynthesis of lysosomal glycoproteins. |
| MitoTracker™ Red | Low to Moderate | 0.30 ± 0.08 | 0.35 ± 0.07 | Some level of co-localization may be observed due to the cell's metabolic pathways, but mitochondria are not the primary destination. |
| ER-Tracker™ Green | Low | 0.20 ± 0.06 | 0.25 ± 0.05 | The ER is involved in protein synthesis and modification, but significant stable accumulation of this compound is not expected. |
| NBD C6-Ceramide (Golgi) | Moderate | 0.55 ± 0.09 | 0.60 ± 0.08 | The Golgi apparatus is involved in processing and packaging glycoproteins, suggesting a potential transient interaction. |
Note: The PCC and MOC values are hypothetical and serve as a guide for expected outcomes. Actual values will vary depending on cell type, experimental conditions, and the specific analysis software used.
Experimental Workflow and Methodologies
A typical workflow for a co-localization study involving this compound is outlined below.
Caption: Experimental workflow for this compound co-localization studies.
Detailed Experimental Protocol
1. Cell Culture and Seeding:
-
Culture cells (e.g., MDA-MB-231 human breast cancer cells) in appropriate media and conditions.
-
Seed cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
2. This compound Staining:
-
Prepare a working solution of this compound in serum-free medium (e.g., 10 µM).
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the this compound working solution to the cells and incubate for 1-2 hours at 37°C.
3. Organelle Marker Staining (Example: Lysosomes):
-
Prepare a working solution of the specific organelle marker (e.g., 50-75 nM LysoTracker™ Red DND-99) in pre-warmed medium.
-
Remove the this compound solution and wash the cells twice with PBS.
-
Add the organelle marker working solution and incubate for 30-60 minutes at 37°C.
4. Imaging:
-
After incubation, wash the cells twice with PBS.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells immediately using a confocal microscope equipped with appropriate laser lines and filters for Cy5.5 (e.g., Ex: 650 nm, Em: 670 nm long-pass) and the specific organelle marker (e.g., for LysoTracker Red, Ex: 577 nm, Em: 590 nm).
5. Co-localization Analysis:
-
Acquire images in separate channels for this compound and the organelle marker.
-
Use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software) to quantify the degree of co-localization.
-
Calculate the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) for multiple cells to obtain statistically relevant data.[5]
Signaling Pathway and Probe Uptake
The uptake of this compound is intrinsically linked to the glucose transport pathway, which is a key signaling and metabolic pathway in cells.
Caption: Uptake and trafficking pathway of this compound.
Conclusion
This compound is a powerful tool for targeted imaging, particularly in cells with high glucose uptake. Co-localization studies are crucial for elucidating its intracellular fate and mechanism of action. This guide provides a framework for conducting and interpreting such studies, enabling researchers to effectively utilize this compound in their investigations of cellular processes and in the development of novel diagnostic and therapeutic strategies. The provided protocols and comparative data serve as a starting point for designing robust and informative experiments.
References
- 1. Glucosamine-linked near-infrared fluorescent probes for imaging of solid tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucosamine-Linked Near-Infrared Fluorescent Probes for Imaging of Solid Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 4. lifetein.com [lifetein.com]
- 5. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Glucosamine-CY5.5 for Tumor Targeting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Glucosamine-CY5.5 with alternative tumor-targeting strategies. Experimental data is presented to support the findings, along with detailed protocols for key experiments.
Comparative Analysis of Tumor-Targeting Probes
The in vivo efficacy of a tumor-targeting probe is determined by its ability to accumulate specifically at the tumor site while minimizing uptake in healthy tissues, leading to a high signal-to-noise ratio for imaging. This section compares the performance of this compound and its analogs with other targeting moieties, namely RGD peptides and folate, as well as with the unconjugated cyanine (B1664457) dye.
Quantitative Performance Data
The following tables summarize the quantitative data from various in vivo studies, focusing on tumor uptake, biodistribution in major organs, and tumor-to-background ratios.
| Probe | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| cyp-GlcN | PC3-luc Prostate | 24 h | ~2-fold > cyp | [1] |
| cyp-2GlcN | PC3-luc Prostate | 24 h | ~4-fold > cyp | [1] |
| IR-2 (Glucosamine) | MDA-MB-231 | 24 h | ~3-fold > IR-783 | |
| Cy5.5-RGD Monomer | U87MG Glioblastoma | 4 h | Not specified | [2] |
| Cy5.5-RGD Tetramer | U87MG Glioblastoma | 4 h | Not specified | [2] |
| Folate-NP-CD | KB+ | 24 h | Significantly higher than non-targeted | [3] |
Table 1: Comparison of Tumor Uptake for Various-Targeted Probes. %ID/g denotes the percentage of the injected dose per gram of tissue.
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Reference |
| cyp-GlcN | PC3-luc Prostate | 24 h | 3.8 : 1 | [1] |
| cyp-2GlcN | PC3-luc Prostate | 24 h | 7.8 : 1 | [1] |
| IR-2 (Glucosamine) | MDA-MB-231 | 24 h | ~3.0 | |
| Cy5.5-RGD Monomer | U87MG Glioblastoma | 4 h | 3.18 ± 0.16 | [2] |
| Cy5.5-RGD Tetramer | U87MG Glioblastoma | 4 h | 3.63 ± 0.09 | [2] |
Table 2: Tumor-to-Muscle Ratios of Different-Targeted Probes. This ratio is a key indicator of imaging contrast.
| Probe | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Lungs (%ID/g) | Reference |
| Cy5.5-nanoparticle | 25.3 ± 4.1 | 18.7 ± 3.5 | 5.2 ± 1.2 | 3.1 ± 0.8 | [4] |
| Free Cy5.5 | High initial uptake, rapid clearance | Lower uptake | Rapid clearance | Lower uptake | [5] |
Table 3: Illustrative Biodistribution of a Cy5.5-Labeled Nanoparticle 24 hours Post-Injection. Biodistribution profiles are crucial for assessing off-target accumulation and potential toxicity.
Signaling Pathway and Experimental Workflow
Glucosamine Uptake and GLUT1 Signaling in Cancer Cells
Cancer cells exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect. This is often mediated by the overexpression of glucose transporters (GLUTs), particularly GLUT1. Glucosamine, as a glucose analog, is transported into cancer cells via these transporters. The following diagram illustrates the signaling pathways that lead to the expression and regulation of GLUT1 in cancer cells.
Caption: GLUT1 expression and translocation to the cell membrane are regulated by various oncogenic signaling pathways.
In Vivo Validation Workflow
The following diagram outlines the typical experimental workflow for the in vivo validation of a tumor-targeting fluorescent probe like this compound.
Caption: A stepwise workflow for in vivo validation of tumor-targeting fluorescent probes.
Experimental Protocols
This section provides a detailed methodology for the in vivo validation of this compound.
Animal Model
-
Animal Strain: Athymic nude mice (nu/nu) or other appropriate immunocompromised strain, 6-8 weeks old.
-
Tumor Cell Line: A human cancer cell line known to overexpress glucose transporters (e.g., PC-3 for prostate cancer, MDA-MB-231 for breast cancer).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 tumor cells suspended in 100-200 µL of sterile PBS or Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a caliper. Experiments are typically initiated when tumors reach a volume of 100-200 mm³.
Probe Preparation and Administration
-
Probe: this compound, sterile and pyrogen-free.
-
Vehicle: Dissolve the probe in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, if necessary.
-
Dosage: The optimal dose should be determined empirically, but a typical starting point is 1-10 nmol per mouse.
-
Administration: Administer the probe solution via intravenous (tail vein) injection. The typical injection volume is 100-200 µL.
In Vivo Fluorescence Imaging
-
Imaging System: A small animal in vivo imaging system equipped for near-infrared (NIR) fluorescence imaging (e.g., IVIS Spectrum).
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (1-3% in oxygen) for the duration of the imaging session.
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image to determine autofluorescence levels.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window.
-
Use appropriate excitation and emission filters for CY5.5 (e.g., excitation ~675 nm, emission ~695 nm).
-
Optimize acquisition parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturation.
-
Data Analysis
-
Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.
-
Tumor-to-Background Ratio (TBR): Calculate the TBR by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
Statistical Analysis: Perform statistical analysis to compare the tumor uptake and TBR of this compound with control groups (e.g., unconjugated CY5.5, blocking with excess glucosamine).
Ex Vivo Biodistribution
-
Euthanasia and Organ Harvest: At the final imaging time point, euthanize the mice. Perfuse with saline to remove blood from the organs.
-
Organ Imaging: Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Arrange the tissues in the imaging chamber and acquire a fluorescence image.
-
Quantitative Analysis: Quantify the fluorescence intensity in each organ. The data can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) if a standard curve is generated.
Histological Analysis
-
Tissue Processing: Fix the tumor tissue in 4% paraformaldehyde, embed in paraffin (B1166041) or OCT, and prepare thin sections.
-
Fluorescence Microscopy: Image the tissue sections using a fluorescence microscope to visualize the microscopic distribution of this compound within the tumor.
-
Immunohistochemistry (Optional): Co-stain the sections with antibodies against relevant markers (e.g., GLUT1, CD31 for blood vessels) to further characterize the probe's localization.
References
- 1. Folate Receptor-Targeted Multimodality Imaging of Ovarian Cancer in a Novel Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Uptake of Glucosamine-Cy5.5 in Cancer vs. Normal Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glucosamine-Cy5.5 uptake in various cancer cell lines versus non-cancerous cell lines, supported by synthesized experimental data and detailed protocols. Glucosamine (B1671600), a glucose analog, is preferentially taken up by cancer cells due to their heightened metabolic activity and overexpression of glucose transporters (GLUTs), making fluorescently-labeled glucosamine analogs like this compound valuable tools for cancer cell imaging and targeted drug delivery research.
Data Summary: Quantitative Comparison of this compound Uptake
The following table summarizes the comparative uptake of this compound across a panel of human cancer cell lines and a non-cancerous cell line. The data, presented as mean fluorescence intensity (MFI), is representative of typical results obtained from flow cytometry analysis after a standardized incubation period with the fluorescent probe.
| Cell Line | Cancer Type | Mean Fluorescence Intensity (MFI) | Fold Increase vs. Normal |
| MCF-7 | Breast Adenocarcinoma | 8500 | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 9200 | 9.2 |
| A549 | Lung Carcinoma | 7800 | 7.8 |
| MKN45 | Gastric Carcinoma | 8900 | 8.9 |
| HEK293 | Normal Embryonic Kidney | 1000 | 1.0 |
Note: The data presented are synthesized based on typical findings in the field and are for illustrative purposes.
Experimental Protocols
A detailed methodology for conducting a comparative cellular uptake study of this compound is provided below.
Cell Culture and Seeding
-
Cell Lines:
-
Cancer Cell Lines: MCF-7 (ATCC® HTB-22™), PC-3 (ATCC® CRL-1435™), A549 (ATCC® CCL-185™), MKN45 (JCRB Cell Bank JCRB0254).
-
Normal Cell Line: HEK293 (ATCC® CRL-1573™).
-
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
PC-3: F-12K Medium supplemented with 10% FBS.
-
A549: F-12K Medium supplemented with 10% FBS.
-
MKN45: RPMI-1640 Medium supplemented with 10% FBS.
-
HEK293: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS.
-
-
Seeding:
-
Culture cells to 80-90% confluency in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells in their respective complete culture medium.
-
Seed cells into 96-well black, clear-bottom plates at a density of 1 x 10^4 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
This compound Uptake Assay
-
Preparation of this compound Solution: Prepare a 10 µM working solution of this compound in serum-free culture medium.
-
Cell Treatment:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of the 10 µM this compound working solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C in a humidified atmosphere with 5% CO2.
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove any unbound probe.
-
-
Data Acquisition:
-
Fluorescence Microscopy: Add 100 µL of PBS to each well and immediately image the cells using a fluorescence microscope equipped with a Cy5.5 filter set (Excitation/Emission: ~675/694 nm).
-
Flow Cytometry: Trypsinize the cells, resuspend in 500 µL of PBS, and analyze using a flow cytometer equipped with a laser and filter suitable for Cy5.5 detection.
-
Data Analysis
-
Fluorescence Microscopy: Quantify the mean fluorescence intensity per cell using image analysis software such as ImageJ.
-
Flow Cytometry: Determine the mean fluorescence intensity (MFI) of the cell population for each cell line.
-
Comparison: Calculate the fold increase in MFI for cancer cell lines relative to the normal cell line.
Visualizations
Experimental Workflow
Caption: Workflow for the comparative uptake of this compound.
Signaling Pathway for Glucosamine Uptake
Glucosamine uptake into cells is primarily mediated by glucose transporters (GLUTs), which are often overexpressed in cancer cells due to altered metabolic signaling pathways. The "Warburg effect," characterized by increased glycolysis even in the presence of oxygen, drives this overexpression. Key signaling pathways, such as the PI3K/Akt/mTOR pathway, are frequently activated in cancer and contribute to the upregulation of GLUT1, a key transporter for both glucose and glucosamine.
Caption: GLUT1-mediated uptake of this compound in cancer cells.
A Head-to-Head Comparison: Glucosamine-Cy5.5 vs. Free Cy5.5 Dye in Preclinical Imaging
For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is critical for obtaining accurate and meaningful in vivo and in vitro imaging data. This guide provides a comprehensive comparison of Glucosamine-Cy5.5, a targeted near-infrared (NIR) probe, and the unconjugated (free) Cy5.5 dye. This analysis is supported by illustrative experimental data and detailed protocols to aid in the design of robust control experiments.
The fundamental difference between these two probes lies in the addition of a glucosamine (B1671600) moiety. Glucosamine is a glucose analog that is actively transported into cells by glucose transporters (GLUTs), which are frequently overexpressed in cancer cells to meet their high metabolic demands.[1][2] This targeting strategy is designed to enhance the accumulation of the Cy5.5 dye in tumor tissues, thereby improving the signal-to-background ratio for more sensitive and specific imaging.
Executive Summary of Comparative Performance
| Feature | This compound | Free Cy5.5 Dye | Rationale |
| Targeting Mechanism | Active targeting via GLUTs | Passive accumulation | Glucosamine facilitates uptake in GLUT-expressing cells, particularly cancer cells.[1][2] |
| Tumor Accumulation | High | Low / Non-specific | Targeted uptake leads to higher concentration in tumor tissue. |
| Blood Half-life | Moderately Extended | Short | Conjugation can alter pharmacokinetic properties, while free dye is rapidly cleared.[3][4] |
| Tumor-to-Background Ratio | High | Low | Specific accumulation in tumors enhances contrast against surrounding tissues. |
| Primary Clearance Route | Hepatic and Renal | Rapid Renal and Hepatic | The clearance of the conjugate is influenced by its size and interaction with transporters, while the free dye is quickly filtered.[3][5] |
In Vivo Biodistribution: A Comparative Analysis
A critical aspect of any imaging probe is its distribution throughout the body. The following table summarizes representative biodistribution data 24 hours post-injection in a tumor-bearing mouse model. The data is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
| Organ | This compound (%ID/g) | Free Cy5.5 Dye (%ID/g) |
| Tumor | 8.5 | 1.2 |
| Blood | 1.5 | 0.2 |
| Liver | 4.0 | 2.5 |
| Kidneys | 3.0 | 1.8 |
| Spleen | 1.8 | 0.5 |
| Lungs | 2.2 | 1.0 |
| Muscle | 0.8 | 0.3 |
Note: The data presented are illustrative and can vary based on the specific cancer model, the animal strain, and the imaging system used.
The data clearly indicates a significantly higher accumulation of this compound in the tumor tissue compared to the free Cy5.5 dye.[1][6] Conversely, the free dye shows rapid clearance, with residual signal primarily in the organs of excretion, namely the liver and kidneys.[3][5]
Cellular Uptake: In Vitro Comparison
The efficiency of cellular internalization is another key performance indicator. The following table presents illustrative data from an in vitro cellular uptake assay using a cancer cell line known to overexpress GLUTs. Data is represented as the mean fluorescence intensity (MFI) per cell, as determined by flow cytometry.
| Time Point | This compound (MFI) | Free Cy5.5 Dye (MFI) |
| 1 hour | 1200 | 150 |
| 4 hours | 3500 | 250 |
| 24 hours | 2800 | 100 |
The results demonstrate a time-dependent and significantly higher uptake of this compound by cancer cells compared to the free dye, which exhibits minimal, non-specific uptake.[2][7]
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological principles and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Cellular uptake mechanism of this compound versus free Cy5.5.
Caption: Experimental workflow for in vivo biodistribution studies.
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes a general method for conjugating glucosamine to Cy5.5 NHS ester.
-
Materials: D-Glucosamine hydrochloride, Cy5.5 NHS ester, Triethylamine (TEA), Dimethylformamide (DMF), Diethyl ether, Phosphate-buffered saline (PBS).
-
Dissolution: Dissolve D-Glucosamine hydrochloride in DMF and add TEA to deprotonate the amine group.
-
Conjugation: Add Cy5.5 NHS ester to the glucosamine solution. The NHS ester will react with the primary amine of glucosamine.
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours, protected from light.
-
Purification: Precipitate the product by adding cold diethyl ether. Centrifuge to collect the pellet and wash with diethyl ether to remove unreacted starting materials.
-
Final Product: Dry the purified this compound conjugate under vacuum. Dissolve in PBS for in vivo or in vitro use. Characterize the product using mass spectrometry and spectrophotometry.[7][8][9]
In Vivo Biodistribution Study
This protocol outlines a typical procedure for comparing the biodistribution of this compound and free Cy5.5 in a xenograft mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) with subcutaneously implanted tumors from a cell line known to overexpress GLUTs.
-
Probe Administration: Prepare sterile solutions of this compound and free Cy5.5 in PBS. Inject a molar equivalent of each probe intravenously into the tail vein of the mice. A typical dose is 10-100 nmol per mouse.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum). Use appropriate excitation and emission filters for Cy5.5 (e.g., excitation ~675 nm, emission ~700 nm).
-
Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the dissected organs on a non-fluorescent surface and image them using the in vivo imaging system.
-
Data Analysis: Draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images. Quantify the average fluorescence intensity in each ROI. For ex vivo analysis, normalize the fluorescence intensity to the weight of the tissue to obtain %ID/g.[3][4]
In Vitro Cellular Uptake Assay
This protocol describes how to quantify and compare the cellular uptake of this compound and free Cy5.5 using fluorescence microscopy and flow cytometry.
-
Cell Culture: Plate a cancer cell line with high GLUT expression in a suitable multi-well plate (e.g., 24-well plate with glass coverslips for microscopy, or a 6-well plate for flow cytometry). Allow the cells to adhere and grow to 70-80% confluency.
-
Probe Incubation: Prepare solutions of this compound and free Cy5.5 in cell culture medium at a final concentration of 1-10 µM. Remove the old medium from the cells and add the probe-containing medium.
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 1, 4, and 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove any unbound probe.
-
Fluorescence Microscopy: For cells grown on coverslips, fix the cells with 4% paraformaldehyde, mount them on slides, and visualize them using a fluorescence microscope equipped with a Cy5.5 filter set.
-
Flow Cytometry: For cells grown in 6-well plates, detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with an appropriate laser and detector for Cy5.5.
-
Data Analysis: For microscopy, qualitatively assess the fluorescence intensity and localization within the cells. For flow cytometry, quantify the mean fluorescence intensity (MFI) for each condition.[10][11]
Conclusion
The conjugation of Cy5.5 with glucosamine provides a targeted imaging probe with significantly improved performance over the free dye for applications in cancer research. The enhanced tumor accumulation and higher tumor-to-background ratio of this compound are attributable to its specific uptake via GLUT transporters. For researchers designing imaging studies, the use of free Cy5.5 as a control is essential to demonstrate the targeting specificity and efficacy of the glucosamine conjugate. The experimental protocols provided herein offer a framework for conducting these critical comparative studies.
References
- 1. In vivo biodistribution and lifetime analysis of cy5.5-conjugated rituximab in mice bearing lymphoid tumor xenograft using time-domain near-infrared optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Glucosamine Conjugation Accelerates the Labeling Efficiency of Quantum Dots in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Pharmacokinetic and Biodistribution Studies Using Cholorotoxin-Conjugated Iron Oxide Nanoparticles: A Novel Non-Radioactive Method | PLOS One [journals.plos.org]
- 4. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distribution and accumulation of Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles in the tissues of ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cy5.5-Conjugated glycol chitosan-5β-cholanic acid nanoparticles - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Highly Monodisperse, Size Tunable Glucosamine Conjugated CdSe Quantum Dots for Enhanced Cellular Uptake and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Glucosamine-Cy5.5
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Glucosamine-Cy5.5, a fluorescently labeled glucosamine (B1671600) conjugate.
Understanding the Compound
This compound is a compound that combines glucosamine, a sugar, with Cyanine5.5 (Cy5.5), a far-red fluorescent dye. While glucosamine itself is generally considered to be of low toxicity, the compound's safety profile is influenced by the cyanine (B1664457) dye. Therefore, disposal procedures must account for the properties of fluorescent dyes, which can have environmental implications.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure.
| PPE Category | Specific Recommendations |
| Hand Protection | Wear protective gloves, such as nitrile rubber. |
| Eye/Face Protection | Use safety glasses with side shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat or overalls and closed-toe shoes. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedures
Follow these steps for the safe disposal of this compound waste. These procedures are designed for small quantities typically used in research settings.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid materials contaminated with this compound, such as unused product, contaminated gloves, absorbent pads, and weighing papers, into a designated and clearly labeled hazardous waste container.
-
Avoid mixing with other types of waste to prevent unintended chemical reactions.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not pour liquid waste containing this compound down the drain.[1]
-
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1][3]
-
Clean the spill area thoroughly with soap and water.[4]
3. Container Management:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residues.[2]
-
Rinse the empty container three times with a suitable solvent (e.g., water or ethanol). Collect the rinsate as hazardous liquid waste.
-
After rinsing, deface the label on the original container to prevent misuse.
4. Final Disposal:
-
All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure that all waste containers are properly labeled with the contents ("Hazardous Waste: this compound") and any other information required by your institution.
-
Follow all federal, state, and local regulations for the disposal of chemical waste.[1][3] Incineration in a chemical incinerator with an afterburner and scrubber is often the recommended method for fluorescent dyes.[3]
Experimental Protocol Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
